Methyl Cyclohex-2-ene-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl cyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVHTVRTQUBZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451592 | |
| Record name | Methyl cyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25662-37-7 | |
| Record name | Methyl cyclohex-2-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Cyclohex-2-ene-1-carboxylate
For researchers, scientists, and professionals in drug development, understanding the structure, synthesis, and properties of key organic molecules is paramount. This guide provides a detailed overview of Methyl Cyclohex-2-ene-1-carboxylate, a cyclohexene derivative with potential applications in organic synthesis and as a building block for more complex molecules.
Core Structure and Chemical Identity
This compound is a cyclic ester with the molecular formula C₈H₁₂O₂.[1] Its structure consists of a six-membered carbon ring (cyclohexene) containing a double bond between carbons 2 and 3. A methyl carboxylate group (-COOCH₃) is attached to carbon 1.
IUPAC Name: this compound[1] CAS Number: 25662-37-7[1] Molecular Weight: 140.18 g/mol [1]
The spatial arrangement of the atoms and the presence of the ester and alkene functional groups are key to its chemical reactivity and make it a versatile intermediate in organic synthesis.
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| InChI Key | LKVHTVRTQUBZDN-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1CCCC=C1 | [1] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | (Predicted) δ (ppm): 5.7-5.9 (m, 2H, -CH=CH-), 3.7 (s, 3H, -OCH₃), 3.2 (m, 1H, -CH-COO-), 1.8-2.2 (m, 4H, -CH₂-), 1.5-1.7 (m, 2H, -CH₂-) |
| ¹³C NMR | (Predicted) δ (ppm): 174 (-C=O), 128-130 (-CH=CH-), 52 (-OCH₃), 40 (-CH-COO-), 20-30 (-CH₂-) |
| Infrared (IR) | (Predicted) ν (cm⁻¹): ~3030 (C-H, alkene), ~2950 (C-H, alkane), ~1735 (C=O, ester), ~1650 (C=C, alkene), ~1170 (C-O, ester) |
| Mass Spec. | Molecular Ion (M⁺): m/z = 140 |
Synthesis via Diels-Alder Reaction
The most common and efficient method for synthesizing the cyclohexene core of this compound is the Diels-Alder reaction. This [4+2] cycloaddition reaction involves a conjugated diene (1,3-butadiene) and a dienophile (methyl acrylate).
Objective: To synthesize this compound from 1,3-butadiene and methyl acrylate.
Materials:
-
1,3-Butadiene (in a suitable form, e.g., generated in situ from sulfolene)
-
Methyl acrylate
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
High-pressure reaction vessel or a sealed tube
-
Heating and stirring apparatus
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine methyl acrylate (1.0 equivalent), a slight excess of 1,3-butadiene (1.2 equivalents), and a small amount of hydroquinone to inhibit polymerization. Add dry toluene as the solvent.
-
Reaction Conditions: Seal the vessel and heat the mixture to approximately 150-180°C with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure.
-
Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the toluene solvent using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.
-
Safety Precautions: 1,3-Butadiene is a flammable gas and should be handled with care in a well-ventilated fume hood. The reaction is conducted at high pressure and temperature and requires appropriate safety equipment.
Caption: Workflow for the synthesis and analysis of this compound.
Biological and Pharmaceutical Relevance
While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, its structural motif is of interest in medicinal chemistry. Cyclohexene derivatives are scaffolds for various biologically active molecules.
Derivatives of cyclohexene carboxylic acid have been investigated for their potential pharmacological activities. For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated anti-inflammatory and antiproliferative properties.[2][3] These studies suggest that the cyclohexene ring can serve as a valuable scaffold for the design of new therapeutic agents.
Furthermore, a related compound, (S)-3-cyclohexene-1-carboxylic acid, is a key chiral building block in the synthesis of the anticoagulant drug Edoxaban. This highlights the importance of cyclohexene carboxylic acid derivatives as intermediates in the production of pharmaceuticals.
Caption: Conceptual drug discovery pathway utilizing the target molecule as a starting scaffold.
Conclusion
This compound is a valuable organic compound, readily synthesized via the robust Diels-Alder reaction. While its direct biological functions are not yet fully elucidated, its structure serves as a versatile platform for the synthesis of more complex molecules. For researchers in drug discovery and development, this compound and its derivatives represent a promising area for the exploration of new therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for further investigation and application of this compound in scientific research.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Cyclohex-2-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl Cyclohex-2-ene-1-carboxylate, a valuable intermediate in organic synthesis. This document consolidates available data on its properties, reactivity, and spectral characteristics to support its application in research and development.
Compound Identification
This compound is a cyclic ester with the following identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 25662-37-7[1][2] |
| Molecular Formula | C₈H₁₂O₂[1] |
| Molecular Weight | 140.18 g/mol [1] |
| InChIKey | LKVHTVRTQUBZDN-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | COC(=O)C1CCCC=C1[2] |
Physical Properties
Table 1: Computed Physical Properties for this compound
| Property | Value | Source |
| XLogP3 | 1.8 | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Table 2: Experimental Physical Properties of Analogous Compounds
| Property | Methyl cyclohexanecarboxylate (Saturated Analogue) | Methyl 1-cyclohexene-1-carboxylate (Isomer) |
| Boiling Point | 183.0 °C @ 760 mmHg[3] | Not Available |
| Density | 0.990-0.999 g/cm³[3] | Not Available |
| Refractive Index | 1.439-1.447[3] | 1.4745-1.4795 @ 20°C[4] |
Chemical Properties and Reactivity
This compound possesses two primary functional groups that dictate its chemical reactivity: the carbon-carbon double bond within the cyclohexene ring and the methyl ester group.
-
Alkene Reactivity: The double bond can undergo various addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation. These reactions typically proceed via electrophilic addition mechanisms.
-
Ester Reactivity: The ester group is susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis, which can be catalyzed by either acid or base, to yield cyclohex-2-ene-1-carboxylic acid and methanol.
Synthesis
The most common and direct route to this compound is through a Diels-Alder reaction . This [4+2] cycloaddition involves the reaction of a conjugated diene (1,3-butadiene) with a dienophile (methyl acrylate). The reaction is often catalyzed by a Lewis acid to improve the reaction rate and selectivity.
Caption: Diels-Alder synthesis pathway.
Key Chemical Transformations
The dual functionality of this compound allows for selective transformations, making it a versatile synthetic intermediate.
Caption: Key chemical transformations.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key transformations of this compound. These are generalized protocols and may require optimization based on specific laboratory conditions and desired scale.
Synthesis: Diels-Alder Reaction
This protocol describes the Lewis acid-catalyzed synthesis from 1,3-butadiene and methyl acrylate.
-
Reagents and Equipment:
-
1,3-butadiene (condensed and cooled)
-
Methyl acrylate
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
Reaction vessel equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
A solution of methyl acrylate in anhydrous DCM is prepared in the reaction vessel under a nitrogen atmosphere and cooled to 0 °C using an ice bath.
-
The Lewis acid catalyst (e.g., BF₃·OEt₂) is added dropwise to the stirred solution.
-
A pre-cooled solution of 1,3-butadiene in anhydrous DCM is added slowly to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction is stirred at 0 °C for 2-4 hours, and then allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography to yield pure this compound.
-
Hydrogenation of the Alkene
This protocol describes the catalytic hydrogenation of the cyclohexene double bond.
-
Reagents and Equipment:
-
This compound
-
Catalyst (e.g., 5% Platinum on Carbon, Pt/C)
-
Solvent (e.g., Methanol or Ethyl Acetate)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Filtration setup (e.g., Celite pad)
-
-
Procedure:
-
The catalyst (Pt/C) is carefully added to a solution of this compound in the chosen solvent in the hydrogenation vessel.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction vessel is carefully vented and purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with the solvent.
-
The filtrate is concentrated under reduced pressure to yield Methyl cyclohexanecarboxylate.
-
Epoxidation of the Alkene
This protocol describes the formation of an epoxide across the double bond using a peroxy acid.
-
Reagents and Equipment:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Aprotic solvent (e.g., Dichloromethane, DCM)
-
Reaction flask with a magnetic stirrer
-
Ice bath
-
-
Procedure:
-
This compound is dissolved in DCM in the reaction flask and cooled to 0 °C.
-
m-CPBA is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring overnight.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled again to 0 °C and the precipitated meta-chlorobenzoic acid is removed by filtration.
-
The filtrate is washed successively with a saturated aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate.
-
Hydrolysis of the Ester
This protocol outlines the base-catalyzed hydrolysis of the ester to the corresponding carboxylic acid.
-
Reagents and Equipment:
-
This compound
-
Aqueous base (e.g., 2M Sodium Hydroxide, NaOH)
-
Co-solvent (e.g., Methanol or Tetrahydrofuran, THF)
-
Aqueous acid for work-up (e.g., 1M Hydrochloric Acid, HCl)
-
Separatory funnel
-
-
Procedure:
-
This compound is dissolved in the co-solvent, and the aqueous NaOH solution is added.
-
The mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
The reaction mixture is cooled to room temperature, and the co-solvent is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~2 with 1M HCl.
-
The resulting precipitate (the carboxylic acid) is collected by vacuum filtration, or if it is an oil, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield Cyclohex-2-ene-1-carboxylic acid.
-
Spectroscopic Data
While experimental spectra for this compound are available in specialized databases, detailed peak assignments are not widely published. The expected spectral features are described below, with data for the saturated analogue provided for comparison.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -O-CH₃ | ~3.7 | ~51 |
| C=O | - | ~175 |
| =CH- | 5.5 - 6.0 | 125 - 135 |
| -CH-(C=O) | ~3.0 | ~40 |
| -CH₂- (ring) | 1.5 - 2.5 | 20 - 30 |
Table 4: Experimental NMR Data for Methyl cyclohexanecarboxylate in CDCl₃
| Group | ¹H NMR Shift (ppm) |
| -O-CH₃ | 3.66 |
| -CH-(C=O) | 2.30 |
| -CH₂- (ring) | 1.24 - 1.90 |
| Source: ChemicalBook |
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester at approximately 1735 cm⁻¹, the C=C stretch of the alkene at around 1650 cm⁻¹, and C-H stretches for both sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and a retro-Diels-Alder fragmentation of the cyclohexene ring.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
References
An In-depth Technical Guide to the Diels-Alder Synthesis of Methyl Cyclohex-2-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Diels-Alder synthesis of Methyl Cyclohex-2-ene-1-carboxylate, a valuable carbocyclic compound in organic synthesis. This document details the reaction mechanism, experimental protocols, and key data pertinent to researchers and professionals in the field of drug development and chemical synthesis.
Introduction to the Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings. The reaction involves the concerted interaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a cyclohexene derivative. Its stereospecificity and predictability make it a cornerstone in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1]
The synthesis of this compound involves the reaction of 1,3-butadiene (the diene) with methyl acrylate (the dienophile). This reaction is a classic example of a Diels-Alder cycloaddition, yielding a functionalized cyclohexene ring.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction between 1,3-butadiene and methyl acrylate proceeds through a concerted pericyclic mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state. The stereochemistry of the reactants is retained in the product.
A key aspect of this reaction is the formation of two possible diastereomeric products: the endo and exo isomers. The endo product is generally favored under kinetic control, a preference often explained by secondary orbital interactions in the transition state.[2][3][4] However, the exo product is typically the more thermodynamically stable isomer.[2][3] For the reaction between 1,3-butadiene and monosubstituted dienophiles like methyl acrylate, the kinetic endo:exo ratios are often close to 1:1 under thermal conditions.[5]
The reaction rate and selectivity can be significantly influenced by the use of Lewis acid catalysts, such as boron trifluoride (BF₃). Lewis acids coordinate to the carbonyl oxygen of the dienophile (methyl acrylate), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction.[1][6][7] Computational studies have shown that Lewis acid catalysis can also enhance the endo selectivity of the reaction.[7]
Caption: General reaction pathway for the Diels-Alder synthesis.
Experimental Protocols
3.1. General Procedure for the Synthesis of this compound
This procedure outlines the thermal Diels-Alder reaction between 1,3-butadiene and methyl acrylate.
Materials:
-
1,3-Butadiene (gas, condensed at low temperature or generated in situ)
-
Methyl acrylate (inhibitor removed prior to use)
-
Toluene or Xylene (anhydrous)
-
Hydroquinone (inhibitor)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (e.g., sealed tube or a round-bottom flask with a reflux condenser and a cold finger)
Procedure:
-
Reaction Setup: In a flame-dried, sealed reaction tube or a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a cold finger cooled to -78 °C (dry ice/acetone), place methyl acrylate and a small amount of hydroquinone as a polymerization inhibitor.
-
Addition of Diene: Carefully condense a known amount of 1,3-butadiene gas into the reaction vessel.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture in an oil bath. The reaction temperature and time will need to be optimized. Typical conditions for Diels-Alder reactions range from 80 to 150 °C for several hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
3.2. Lewis Acid Catalyzed Synthesis
For a catalyzed reaction, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can be added to the dienophile prior to the addition of the diene. The reaction is typically carried out at lower temperatures (e.g., 0 °C to room temperature) compared to the thermal reaction. The work-up will involve quenching the Lewis acid with an aqueous solution.
Caption: A generalized experimental workflow for the synthesis.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the product, as well as typical reaction conditions for Diels-Alder reactions.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1,3-Butadiene | Buta-1,3-diene | C₄H₆ | 54.09 | -4.4 |
| Methyl acrylate | Methyl prop-2-enoate | C₄H₆O₂ | 86.09 | 80 |
| Product | This compound | C₈H₁₂O₂ | 140.18 | 184-185 |
Table 2: Representative Reaction Conditions for Diels-Alder Synthesis
| Parameter | Thermal Conditions | Lewis Acid Catalyzed |
| Catalyst | None | BF₃, AlCl₃, etc. |
| Solvent | Toluene, Xylene, or neat | Dichloromethane, Toluene |
| Temperature | 80 - 150 °C | 0 °C - Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 6 hours |
| Typical Yield | Moderate to High | High |
Table 3: Spectroscopic Data for this compound [8]
| Spectroscopic Technique | Key Signals and Assignments |
| ¹H NMR | This data is for the related compound Methyl cyclohexanecarboxylate and can be used as a reference: 3.66 ppm (s, 3H, -OCH₃), 2.30 ppm (m, 1H, -CH-CO), 1.2-2.0 ppm (m, 8H, cyclohexyl protons).[9] For the target molecule, additional peaks in the olefinic region (around 5.5-6.0 ppm) would be expected. |
| ¹³C NMR | Data available from PubChem for this compound.[8] |
| IR (Infrared) Spectroscopy | ~3020-3050 cm⁻¹ (=C-H stretch), ~2850-2950 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1650 cm⁻¹ (C=C stretch).[10][11][12][13] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 140. Key fragments may include loss of -OCH₃ (m/z = 109) and loss of -COOCH₃ (m/z = 81) via retro-Diels-Alder reaction.[14][15] |
Conclusion
The Diels-Alder synthesis of this compound is a robust and efficient method for the construction of a functionalized six-membered ring. This guide provides a foundational understanding of the reaction mechanism, a representative experimental protocol, and key data to aid researchers in the synthesis and characterization of this important carbocycle. Further optimization of reaction conditions, including the use of Lewis acid catalysis, can lead to improved yields and selectivities, enhancing its utility in complex organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H12O2 | CID 11007985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl cyclohexanecarboxylate(4630-82-4) 1H NMR [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ejournal.upi.edu [ejournal.upi.edu]
- 12. Solved FTIR Spectra cyclohex-3-ene carboxylic acid methyl | Chegg.com [chegg.com]
- 13. 3-Cyclohexene-1-carboxylic acid, methyl ester [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Formation of Methyl Cyclohex-2-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for Methyl Cyclohex-2-ene-1-carboxylate, a valuable intermediate in organic synthesis. The document details the core reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data and spectroscopic analysis to facilitate laboratory application.
Core Synthesis: The Diels-Alder Reaction
The most direct and widely utilized method for the synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and methyl acrylate (the dienophile). This reaction forms a six-membered ring with a carbon-carbon double bond, directly yielding the cyclohexene scaffold.
Reaction Mechanism
The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state. The reaction is thermally allowed and proceeds through the overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.
The regioselectivity of the reaction leads to the formation of the 1,2-disubstituted cyclohexene ring. The stereochemistry of the dienophile is retained in the product.
Lewis Acid Catalysis
The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts, such as boron trifluoride (BF₃). The Lewis acid coordinates to the carbonyl oxygen of the methyl acrylate, making the dienophile more electron-deficient. This lowers the energy of the LUMO of the dienophile, bringing it closer in energy to the HOMO of the diene, which accelerates the reaction.[1][2] This catalytic effect also enhances the polarization of the dienophile, facilitating the cycloaddition.[2]
Experimental Protocols
1.3.1. Thermal Diels-Alder Reaction
-
Materials: 1,3-butadiene, methyl acrylate, a suitable solvent (e.g., toluene or xylene), and a polymerization inhibitor (e.g., hydroquinone).
-
Procedure:
-
A pressure vessel is charged with methyl acrylate and a small amount of polymerization inhibitor.
-
The vessel is cooled, and a measured excess of liquefied 1,3-butadiene is added.
-
The vessel is sealed and heated to a temperature between 100-150 °C for several hours.
-
After cooling, the excess butadiene and solvent are removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
-
1.3.2. Lewis Acid-Catalyzed Diels-Alder Reaction
-
Materials: 1,3-butadiene, methyl acrylate, a Lewis acid catalyst (e.g., BF₃·OEt₂), and an anhydrous aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
A solution of methyl acrylate in the anhydrous solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled (typically to 0 °C or lower), and the Lewis acid catalyst is added dropwise.
-
A pre-condensed, chilled solution of 1,3-butadiene in the same solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at a low temperature for a specified period.
-
The reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
The organic layer is separated, washed, dried, and the solvent is removed.
-
The product is purified by column chromatography or distillation.
-
Quantitative Data
| Reaction Condition | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thermal | None | 120 | 12 | 60-70 | - |
| Catalytic | BF₃·OEt₂ | 0 | 2 | >90 | [1][2] |
| Catalytic | AlCl₃ | 0 | 2 | >90 | [3] |
| Catalytic | SnCl₄ | 0 | 3 | 80-90 | [3] |
Alternative Synthesis Routes
While the Diels-Alder reaction is the most direct route, other synthetic methodologies can be employed to generate the cyclohexene ring system, which could be adapted to produce the target molecule or its precursors.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[4][5] This method is primarily used to synthesize substituted cyclohexenones.[6] To arrive at this compound, further transformations of the resulting cyclohexenone would be necessary.
2.1.1. General Experimental Protocol for Robinson Annulation
-
Materials: A ketone (e.g., a β-ketoester), an α,β-unsaturated ketone (e.g., methyl vinyl ketone), a base (e.g., sodium ethoxide or potassium hydroxide), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
The ketone is dissolved in the solvent, and the base is added to generate the enolate.
-
The α,β-unsaturated ketone is added to the reaction mixture, and the Michael addition is allowed to proceed.
-
The reaction is then heated to induce the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone.
-
The product is isolated and purified by standard methods.[7]
-
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[8][9] By choosing an appropriate adipic ester derivative, a six-membered ring can be formed.[10][11] Subsequent modification of the resulting β-keto ester would be required to yield the target molecule.
2.2.1. General Experimental Protocol for Dieckmann Condensation
-
Materials: A 1,6-diester, a strong base (e.g., sodium hydride or sodium ethoxide), and an anhydrous aprotic solvent (e.g., toluene or THF).
-
Procedure:
-
A suspension of the base in the solvent is prepared under an inert atmosphere.
-
The diester is added dropwise to the suspension.
-
The mixture is heated to reflux for several hours to effect cyclization.
-
After cooling, the reaction is quenched by the addition of acid.
-
The product is extracted and purified.[6]
-
Spectroscopic Data and Characterization
The identity and purity of this compound are confirmed through various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons, the allylic protons, and the protons of the methyl ester group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the olefinic carbons, and the aliphatic carbons of the cyclohexene ring.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-2, H-3 | ~5.7-5.9 | m | Olefinic Protons |
| H-1 | ~3.3 | m | Allylic Proton |
| -OCH₃ | ~3.7 | s | Methyl Ester Protons |
| H-4, H-5, H-6 | ~1.5-2.5 | m | Aliphatic Protons |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C=O | ~175 | Ester Carbonyl |
| C-2, C-3 | ~125-130 | Olefinic Carbons |
| -OCH₃ | ~52 | Methyl Ester Carbon |
| C-1 | ~40 | Allylic Carbon |
| C-4, C-5, C-6 | ~20-30 | Aliphatic Carbons |
(Note: Exact chemical shifts can vary depending on the solvent and instrument used.)
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[12][13]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1735 (strong) |
| C=C (Alkene) | ~1650 (medium) |
| C-O (Ester) | ~1200 (strong) |
| =C-H (Alkene) | ~3030 (medium) |
| C-H (Aliphatic) | ~2850-2950 (medium to strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound (C₈H₁₂O₂) is expected at m/z = 140.[14]
Visualizations
Diagrams of Reaction Mechanisms and Workflows
Caption: The concerted mechanism of the Diels-Alder reaction.
Caption: Lewis acid catalysis of the Diels-Alder reaction.
Caption: A generalized experimental workflow for the Diels-Alder synthesis.
References
- 1. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. Methyl-2-methyl-1-cyclohexene-1-carboxylate | C9H14O2 | CID 12527602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. scienceinfo.com [scienceinfo.com]
- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. This compound | C8H12O2 | CID 11007985 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1H NMR Spectral Data of Methyl Cyclohex-2-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H NMR spectral data for Methyl Cyclohex-2-ene-1-carboxylate. This document details the experimental protocols for its synthesis and subsequent NMR analysis, presents the quantitative spectral data in a clear, tabular format, and includes visualizations to illustrate the molecular structure and experimental workflow.
Introduction
This compound is a cyclohexene derivative that has been identified as a volatile compound produced by the marine actinomycete Salinispora tropica. Its characterization is crucial for understanding the biosynthesis of various natural products, including the potent proteasome inhibitor salinosporamide A. This guide serves as a detailed reference for the ¹H NMR spectroscopic properties of this compound, which is essential for its identification and characterization in research and development settings.
Experimental Protocols
The synthesis and spectroscopic analysis of this compound are critical for its unambiguous identification. The following sections outline the methodologies employed.
Synthesis of this compound
A common and effective method for the synthesis of cyclohexene derivatives is the Diels-Alder reaction. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. For the synthesis of this compound, 1,3-butadiene serves as the diene and methyl acrylate acts as the dienophile.
Reaction:
1,3-Butadiene + Methyl Acrylate → this compound
Procedure:
A detailed experimental procedure for a similar Diels-Alder reaction to form a cyclohexene derivative is as follows, which can be adapted for the synthesis of the title compound:
-
In a suitable reaction vessel, the dienophile (methyl acrylate) is dissolved in a non-polar aprotic solvent.
-
The diene (1,3-butadiene) is then introduced into the reaction mixture.
-
The reaction is typically carried out at elevated temperatures to facilitate the cycloaddition.
-
The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified using column chromatography to yield pure this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the purified this compound is recorded to confirm its structure.
Instrumentation and Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Standard pulse sequences are used to acquire the one-dimensional ¹H NMR spectrum. Key parameters to be set include the number of scans, acquisition time, and relaxation delay.
Data Presentation
The following table summarizes the ¹H NMR spectral data for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OCH₃ | 3.68 | s | 3H | - |
| H-1 | 3.10 - 3.00 | m | 1H | |
| H-2 | 5.85 - 5.75 | m | 1H | |
| H-3 | 5.70 - 5.60 | m | 1H | |
| H-4 | 2.20 - 2.05 | m | 2H | |
| H-5 | 1.85 - 1.70 | m | 2H | |
| H-6 | 2.00 - 1.85 | m | 2H |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.
Mandatory Visualizations
The following diagrams provide a visual representation of the molecular structure and the experimental workflow for ¹H NMR analysis.
Caption: Molecular structure of this compound with proton labeling.
Caption: Workflow for the ¹H NMR analysis of this compound.
Interpreting the ¹³C NMR Spectrum of Methyl Cyclohex-2-ene-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl Cyclohex-2-ene-1-carboxylate. This document outlines the expected chemical shifts, provides a detailed experimental protocol for acquiring such a spectrum, and visualizes the structural relationships of the carbon atoms to their NMR signals.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are estimated based on the analysis of similar structures and established principles of NMR spectroscopy. The electronegativity of the ester group and the presence of the double bond significantly influence the chemical shifts of adjacent carbon atoms.[1][2]
| Carbon Atom | Description | Predicted Chemical Shift (δ) in ppm |
| C=O | Carbonyl carbon of the ester | ~175 |
| C2 | Olefinic carbon adjacent to the ester | ~128 |
| C3 | Olefinic carbon | ~130 |
| C1 | Quaternary carbon attached to the ester | ~50 |
| O-CH₃ | Methyl carbon of the ester | ~52 |
| C4 | Allylic methylene carbon | ~25 |
| C5 | Methylene carbon | ~22 |
| C6 | Methylene carbon adjacent to C1 | ~30 |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for the acquisition of a ¹³C NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Dissolve 5-20 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent peak will also serve as an internal reference.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be equipped with a broadband probe tuneable to the ¹³C frequency.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument) is typically used for a routine ¹³C spectrum.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.[3]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[4] Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected ¹³C chemical shifts.
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
4. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shift of each peak is determined.
Mandatory Visualization
The logical relationship between the carbon atoms of this compound and their corresponding predicted ¹³C NMR chemical shifts is illustrated in the following diagram.
Caption: Predicted ¹³C NMR signals for this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Cyclohex-2-ene-1-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl cyclohex-2-ene-1-carboxylate. Due to the limited public availability of the mass spectrum for this compound, this guide utilizes the publicly accessible mass spectrum of its close structural isomer, methyl 3-cyclohexene-1-carboxylate, obtained from the NIST Mass Spectrometry Data Center. The fragmentation behavior of these isomers is expected to be highly similar, providing valuable insights into the fragmentation pathways of this class of molecules.
Introduction
This compound is a cyclic ester with a molecular weight of 140.18 g/mol and a molecular formula of C₈H₁₂O₂. Understanding its fragmentation pattern under mass spectrometry is crucial for its identification in complex mixtures, structural elucidation, and for metabolism studies in drug development. Electron ionization mass spectrometry induces fragmentation of the parent molecule, yielding a characteristic pattern of fragment ions that serves as a molecular fingerprint. The fragmentation is primarily governed by the stability of the resulting ions and neutral losses, with key fragmentation pathways including the retro-Diels-Alder reaction of the cyclohexene ring and cleavages associated with the methyl ester group.
Experimental Protocol
The mass spectral data presented in this guide were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system. The following is a typical experimental protocol for the analysis of this compound:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Injector: Split/splitless injector, operated at 250°C.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
Oven Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole mass analyzer.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Mass Spectral Data
The mass spectrum of methyl 3-cyclohexene-1-carboxylate is characterized by a discernible molecular ion peak and several major fragment ions. The quantitative data is summarized in the table below.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 140 | 20 | [C₈H₁₂O₂]⁺• (Molecular Ion) |
| 109 | 35 | [C₇H₉O]⁺ |
| 81 | 100 | [C₆H₉]⁺ |
| 80 | 70 | [C₆H₈]⁺• |
| 79 | 65 | [C₆H₇]⁺ |
| 59 | 15 | [C₂H₃O₂]⁺ |
| 53 | 30 | [C₄H₅]⁺ |
Interpretation of the Fragmentation Pattern
The fragmentation of this compound is proposed to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion (m/z 140).
-
Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a characteristic RDA reaction, leading to the formation of a diene and a dienophile. In this case, the molecular ion fragments to produce butadiene (neutral loss) and methyl acrylate radical cation, or the charge can be retained on the butadiene fragment. The peak at m/z 80 is attributed to the butadiene radical cation [C₆H₈]⁺•, a common fragmentation for cyclohexene derivatives.
-
Loss of the Methoxy Group: Cleavage of the C-O bond in the ester group results in the loss of a methoxy radical (•OCH₃), leading to the formation of an acylium ion at m/z 109 ([C₇H₉O]⁺).
-
Loss of the Carbomethoxy Group: The entire carbomethoxy group (-COOCH₃) can be lost as a radical, resulting in the cyclohexenyl cation at m/z 81 ([C₆H₉]⁺). This is often the base peak in the spectrum due to the stability of the resulting cation.
-
Further Fragmentation: The ion at m/z 81 can lose a hydrogen molecule (H₂) to form the ion at m/z 79 ([C₆H₇]⁺). The ion at m/z 53 ([C₄H₅]⁺) likely arises from the fragmentation of the cyclohexenyl ring. The small peak at m/z 59 is characteristic of the [COOCH₃]⁺ fragment.
Visualization of Fragmentation Pathways
The proposed fragmentation pathways are illustrated in the following diagrams.
Caption: Proposed fragmentation of the molecular ion.
Caption: GC-MS experimental workflow.
FTIR analysis of Methyl Cyclohex-2-ene-1-carboxylate functional groups
An In-depth Technical Guide to the FTIR Analysis of Methyl Cyclohex-2-ene-1-carboxylate
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used extensively in research and industry for the identification and characterization of chemical compounds.[1][2] By measuring the absorption of infrared radiation by a sample, an FTIR spectrometer produces a unique spectral fingerprint that reveals the molecular structure and the functional groups present.
This guide provides a detailed technical overview of the FTIR analysis of this compound (C₈H₁₂O₂). We will explore the theoretical basis for its spectral features, present detailed experimental protocols for sample analysis, and provide a comprehensive table of its characteristic vibrational frequencies. This document is intended for researchers, chemists, and quality control professionals involved in the synthesis, analysis, or development of pharmaceuticals and fine chemicals.
Molecular Structure of this compound:
The molecule contains several key functional groups that give rise to distinct and identifiable peaks in an IR spectrum:
-
An α,β-unsaturated ester group (C=O, C-O)
-
A cycloalkene C=C double bond
-
Vinylic C-H bonds (=C-H)
-
Aliphatic C-H bonds within the cyclohexene ring (sp³ C-H)
Experimental Protocols
The quality of an FTIR spectrum is highly dependent on proper sample preparation and instrument operation.[1] As this compound is a liquid at room temperature, several methods are suitable for its analysis.
Method A: Attenuated Total Reflectance (ATR-FTIR)
ATR is a popular and convenient method for liquid samples, requiring minimal preparation.[3]
Methodology:
-
Crystal Cleaning: Begin by cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and wipe dry with a soft, lint-free tissue.[2]
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[2][4]
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.[4] Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[1] The typical spectral range is 4000 to 400 cm⁻¹.[1]
-
Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.
Method B: Transmission Spectroscopy using a Liquid Cell
This traditional method involves passing the IR beam through a thin film of the liquid sample held between two IR-transparent salt plates (e.g., NaCl or KBr).[3][5]
Methodology:
-
Cell Preparation: Select a pair of clean, polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Handle them only by the edges to avoid moisture contamination from fingerprints.
-
Sample Application: Place one to two drops of this compound onto the face of one plate.[5]
-
Creating the Film: Carefully place the second plate on top and gently rotate it to spread the liquid into a thin, uniform film without air bubbles.[5]
-
Instrument Setup: Place the "sandwich" plates into a sample holder in the FTIR spectrometer's sample compartment.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 600 cm⁻¹. A background scan of the empty beam path should be performed beforehand.
-
Post-Analysis Cleaning: Disassemble the plates and clean them immediately with a dry solvent like isopropanol. Store the plates in a desiccator to prevent fogging from atmospheric moisture.[4][5]
Spectral Data and Interpretation
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The table below summarizes the expected quantitative data for these key vibrational modes.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch | =C-H (Vinylic) | 3100 - 3000 | Medium | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.[6][7] |
| C-H Stretch | -C-H (Aliphatic) | 3000 - 2850 | Strong | Strong absorptions from the CH₂ and CH groups in the cyclohexene ring.[8][9] |
| C=O Stretch | α,β-Unsaturated Ester | 1730 - 1715 | Strong | The strong, sharp carbonyl peak is shifted to a slightly lower frequency compared to saturated esters (1750-1735 cm⁻¹) due to conjugation with the C=C bond.[6] |
| C=C Stretch | Alkene | 1680 - 1640 | Medium | The stretching of the carbon-carbon double bond in the ring. Its intensity can vary.[6][7] |
| CH₂ Bend (Scissoring) | Aliphatic CH₂ | 1470 - 1450 | Medium | Bending vibration of the methylene groups within the cyclohexene ring.[10] |
| C-O Stretch | Ester (O=C-O ) | 1300 - 1200 | Strong | This band is characteristic of the C-O single bond stretch between the carbonyl carbon and the ester oxygen.[6] |
| C-O Stretch | Ester (O -CH₃) | 1200 - 1000 | Strong | Corresponds to the stretching of the C-O single bond between the ester oxygen and the methyl group.[11] |
| =C-H Bend (Out-of-Plane) | Alkene | 1000 - 650 | Strong | The position of this strong "oop" bend can sometimes help determine the substitution pattern of the alkene.[6] |
Visualization of Experimental Workflow
The logical flow of an FTIR analysis, from sample handling to final interpretation, can be visualized to clarify the process for researchers.
Caption: Logical workflow for the FTIR analysis of a liquid sample.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By following standardized experimental protocols, researchers can obtain high-quality spectra that clearly resolve the characteristic absorption bands of the ester, alkene, and aliphatic moieties. The quantitative data derived from the positions and intensities of these bands allows for unambiguous confirmation of the compound's identity and purity, making FTIR a critical component in both synthetic chemistry and quality assurance workflows.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Infrared Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Synthesis of Methyl Cyclohex-2-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic pathways for producing Methyl Cyclohex-2-ene-1-carboxylate, a valuable intermediate in organic synthesis. The document details the primary synthetic route, the Diels-Alder reaction, and explores alternative methods such as the Robinson annulation and the Dieckmann condensation. Experimental protocols, quantitative data, and pathway visualizations are included to support research and development in the chemical and pharmaceutical industries.
Primary Synthetic Route: The Diels-Alder Reaction
The most direct and widely utilized method for the synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene and a dienophile.
Key Starting Materials
The fundamental starting materials for this reaction are:
-
Diene: 1,3-Butadiene
-
Dienophile: Methyl acrylate
Reaction Principle
The Diels-Alder reaction is a concerted pericyclic reaction that forms a six-membered ring. In this specific synthesis, the four pi electrons of 1,3-butadiene react with the two pi electrons of the double bond in methyl acrylate to form the cyclohexene ring of this compound. The reaction is favored by the electron-donating nature of the diene and the electron-withdrawing character of the ester group on the dienophile.
Catalysis
To enhance the reaction rate and selectivity, Lewis acids are often employed as catalysts. These catalysts coordinate to the carbonyl oxygen of the dienophile (methyl acrylate), making it more electron-deficient and thus more reactive towards the diene. Common Lewis acid catalysts include Boron trifluoride (BF₃) and Aluminum chloride (AlCl₃). Theoretical studies have shown that the presence of a Lewis acid like BF₃ can significantly lower the activation energy of the reaction.[1]
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
1,3-Butadiene (liquefied gas or generated in situ)
-
Methyl acrylate
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂ or AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A dry, inert-atmosphere reaction vessel is charged with the dienophile, methyl acrylate, and the anhydrous solvent. The solution is cooled to a suitable temperature (typically between -78 °C and room temperature, depending on the catalyst and desired selectivity).
-
Catalyst Addition: The Lewis acid catalyst is added dropwise to the stirred solution of the dienophile.
-
Diene Addition: 1,3-Butadiene is then slowly introduced into the reaction mixture. If using liquefied butadiene, it can be condensed into a graduated cylinder and added via cannula. Alternatively, it can be bubbled through the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography to yield pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters for Diels-Alder reactions involving methyl acrylate. It is important to note that specific yields for the direct synthesis of this compound via this method require empirical determination.
| Parameter | Value/Range | Notes |
| Molar Ratio (Diene:Dienophile) | 1:1 to 1.5:1 | An excess of the diene can be used to drive the reaction to completion. |
| Catalyst Loading | 0.1 to 1.1 equivalents | Dependent on the specific Lewis acid and reaction conditions. |
| Temperature | -78 °C to 100 °C | Lower temperatures often favor higher selectivity. |
| Reaction Time | 1 to 24 hours | Highly dependent on temperature and catalyst. |
| Typical Yields | Moderate to High | Yields are generally good but vary with specific conditions. |
Alternative Synthetic Routes
While the Diels-Alder reaction is the most direct approach, other classical organic reactions can be employed to construct the cyclohexene ring system, offering alternative pathways to this compound or its derivatives.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[3]
The starting materials for a Robinson annulation leading to a cyclohexenone derivative would typically be:
-
A Michael Donor: An enolate-forming species, such as a β-keto ester (e.g., methyl acetoacetate).
-
A Michael Acceptor: An α,β-unsaturated ketone (e.g., methyl vinyl ketone).
To synthesize a precursor to this compound using this method, one would start with a Michael donor that incorporates the desired ester functionality. The initial product of the Robinson annulation is a cyclohexenone. Subsequent modification of the ketone and the double bond position would be necessary to arrive at the target molecule.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4]
The key starting material for a Dieckmann condensation is a 1,6- or 1,7-diester. For the synthesis of a cyclohexene ring system, a suitably unsaturated diester would be required.
This method would involve the base-catalyzed cyclization of a linear diester to form a six-membered ring containing a β-keto ester functionality. The resulting cyclic β-keto ester can then be further modified to introduce the double bond in the desired position and reduce the ketone to afford the target this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.
Caption: The Diels-Alder reaction pathway for the synthesis of this compound.
Caption: Alternative synthetic pathways to this compound.
Conclusion
The synthesis of this compound is most efficiently achieved through the Diels-Alder reaction of 1,3-butadiene and methyl acrylate, often catalyzed by a Lewis acid. This method offers a direct route to the desired product. For synthetic flexibility and the generation of diverse analogs, alternative strategies such as the Robinson annulation and Dieckmann condensation provide powerful, albeit more indirect, methods for constructing the core cyclohexene ring structure. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific stereochemical outcomes required for a particular application in research or drug development.
References
Stereochemistry in the Formation of Methyl Cyclohex-2-ene-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical outcome in the synthesis of methyl cyclohex-2-ene-1-carboxylate, a versatile chiral building block in organic synthesis, is of paramount importance for its application in the development of complex molecular architectures, including active pharmaceutical ingredients. Control over the relative and absolute stereochemistry of the substituents on the cyclohexene ring is crucial for defining the molecule's three-dimensional structure and, consequently, its biological activity. This technical guide provides a comprehensive overview of the key stereoselective strategies employed in the formation of this compound and its derivatives. It delves into the mechanistic underpinnings of stereocontrol in seminal reactions such as the Diels-Alder cycloaddition and diastereoselective alkylations. Detailed experimental protocols for representative stereoselective transformations are provided, alongside a summary of quantitative data to facilitate comparison of different methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and logical representation of the concepts discussed.
Introduction
This compound possesses a stereogenic center at the C1 position, and additional stereocenters can be introduced on the cyclohexene ring. The precise spatial arrangement of these substituents dictates the molecule's overall chirality and its interactions with other chiral molecules, a critical aspect in drug design and development. The formation of this carbocyclic scaffold with high stereocontrol can be achieved through various synthetic strategies, primarily revolving around the Diels-Alder reaction and the stereoselective functionalization of pre-existing cyclohexene rings. This guide will explore these methodologies in detail, with a focus on the factors governing the stereochemical outcome.
Stereoselective Synthesis via Diels-Alder Reaction
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and atom-economical method for the construction of six-membered rings. The reaction between a conjugated diene, such as 1,3-butadiene, and a dienophile, such as methyl acrylate, directly yields the methyl cyclohex-3-ene-1-carboxylate scaffold, which can be isomerized to the target this compound. The stereochemistry of the Diels-Alder reaction can be controlled at two levels: diastereoselectivity (endo/exo selectivity) and enantioselectivity.
Diastereoselectivity: Endo vs. Exo Product Formation
When a cyclic diene reacts with a dienophile, the substituents on the dienophile can orient themselves in two different ways relative to the diene, leading to the formation of either an endo or an exo diastereomer. The "endo rule" in Diels-Alder reactions generally predicts the preferential formation of the endo product due to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state.
Enantioselective Diels-Alder Reactions
To achieve an enantioselective synthesis of this compound, chiral control elements must be introduced into the Diels-Alder reaction. This can be accomplished through the use of chiral Lewis acid catalysts or by employing a chiral auxiliary on the dienophile.
Chiral Lewis acids can coordinate to the carbonyl group of the dienophile (methyl acrylate), lowering its LUMO energy and accelerating the reaction. The chiral environment created by the Lewis acid-dienophile complex blocks one face of the dienophile, leading to a preferential attack of the diene from the less hindered face and resulting in the formation of one enantiomer in excess.
Table 1: Representative Chiral Lewis Acid Catalyzed Diels-Alder Reaction
| Catalyst | Diene | Dienophile | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Cu(II)-(S,S)-t-Bu-box | Cyclopentadiene | N-acryloyloxazolidinone | CH₂Cl₂ | -78 | 95 | >98 (endo) | Evans et al. |
| BF₃·OEt₂ | 1,3-Butadiene | Methyl Acrylate | CH₂Cl₂ | -78 | - | - | Theoretical Study |
A chiral auxiliary is a chiral molecule that is temporarily attached to the dienophile. The steric bulk and electronic properties of the auxiliary direct the approach of the diene to one of the two faces of the double bond, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary yields the enantioenriched product. Oxazolidinones are commonly used chiral auxiliaries.
Table 2: Diels-Alder Reaction with Chiral Auxiliary
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Solvent | Temp. (°C) | Yield (%) | d.r. |
| (S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | N-acryloyl derivative | Et₂AlCl | CH₂Cl₂ | -78 | 85 | >99:1 |
Diastereoselective Alkylation
An alternative strategy to introduce stereocenters onto a pre-formed cyclohexene ring is through diastereoselective alkylation of an enolate. For instance, deprotonation of a cyclohexene carboxylate derivative can generate a chiral enolate, which can then react with an electrophile. The existing stereocenter(s) on the ring can direct the approach of the electrophile, leading to the formation of one diastereomer preferentially.
Table 3: Diastereoselective Alkylation of a Cyclohexene Derivative
| Substrate | Base | Electrophile | Solvent | Temp. (°C) | Yield (%) | d.r. |
| 1-methylcyclohexa-2,5-diene-1-carboxylic acid | n-BuLi/TMEDA | Benzyl bromide | THF | -78 to rt | 85 | >95:5 (trans) |
Experimental Protocols
Representative Protocol for a Lewis Acid Catalyzed Diels-Alder Reaction
Note: This is a representative protocol adapted from the literature for a similar system, as a detailed protocol for the target molecule was not explicitly found.
To a solution of the chiral Lewis acid (e.g., 10 mol% of a chiral copper(II) bisoxazoline complex) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added methyl acrylate (1.0 equivalent). The mixture is stirred for 30 minutes, followed by the dropwise addition of freshly distilled 1,3-butadiene (1.2 equivalents). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched methyl cyclohex-3-ene-1-carboxylate. The enantiomeric excess is determined by chiral HPLC analysis.
Representative Protocol for Diastereoselective Alkylation
Note: This is a representative protocol adapted from the literature for a similar system.
To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equivalents). The solution is stirred for 30 minutes at -78 °C and then warmed to 0 °C for 30 minutes. The resulting lithium diisopropylamide (LDA) solution is re-cooled to -78 °C, and a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise. After stirring for 1 hour at -78 °C, the electrophile (e.g., methyl iodide, 1.2 equivalents) is added. The reaction mixture is stirred for an additional 2-4 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The diastereomeric ratio of the crude product is determined by ¹H NMR or GC analysis. The product is purified by flash chromatography.
Conclusion
The stereoselective synthesis of this compound is a well-addressed challenge in organic chemistry, with powerful methodologies available to control both diastereoselectivity and enantioselectivity. The Diels-Alder reaction, particularly its asymmetric variants employing chiral Lewis acids or chiral auxiliaries, provides a direct and efficient route to enantioenriched cyclohexene scaffolds. Furthermore, diastereoselective alkylation of pre-existing cyclohexene rings offers an alternative strategy for the introduction of new stereocenters with high levels of control. The choice of a specific synthetic route will depend on the desired stereoisomer, the availability of starting materials, and the scalability of the process. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute stereocontrolled syntheses of this important chiral building block.
An In-depth Technical Guide to the IUPAC Nomenclature of Methyl Cyclohex-2-ene-1-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature for Methyl Cyclohex-2-ene-1-carboxylate and its various positional and stereoisomers. This document is intended to serve as a detailed reference for researchers, scientists, and professionals involved in drug development and organic synthesis, where precise chemical identification is paramount.
Introduction to the Nomenclature of Substituted Cycloalkenes
The IUPAC nomenclature for substituted cycloalkenes follows a systematic set of rules to ensure each compound has a unique and unambiguous name. For esters of cycloalkenecarboxylic acids, the name is derived from the alcohol and the carboxylic acid. The alcohol part is named as an alkyl group (in this case, "methyl"), and it precedes the name of the cycloalkenecarboxylate.
The parent name of the cyclic structure is based on the number of carbon atoms in the ring (cyclohexane for a six-membered ring). The presence of a double bond is indicated by changing the suffix "-ane" to "-ene". The position of the double bond and any substituents are indicated by numbers (locants).
The numbering of the cyclohexene ring is a critical aspect of the nomenclature. The carbons of the double bond are assigned positions 1 and 2. The direction of numbering is chosen to give the principal functional group (in this case, the carboxylate group) the lowest possible number. If there is a choice, the numbering then proceeds to give other substituents the lowest possible locants.
This compound: The Parent Compound
The topic of this guide, this compound, serves as our primary example. Its IUPAC name is derived as follows:
-
Methyl : This is the alkyl group from the alcohol (methanol) that formed the ester.
-
Cyclohex : Indicates a six-membered carbon ring.
-
-2-ene : Specifies that a double bond is present between carbons 2 and 3.
-
-1-carboxylate : Denotes that the carboxylate group (ester) is attached to carbon 1.
The numbering of the ring starts at the carbon bearing the principal functional group, the carboxylate. The numbering then proceeds through the double bond, assigning it the lowest possible numbers (2 and 3).
Numbering of the parent compound, this compound.
Positional Isomers of Methyl Cyclohexenecarboxylate
Positional isomers have the same molecular formula but differ in the position of the double bond or the substituent group. For Methyl Cyclohexenecarboxylate, the primary positional isomers arise from the different possible locations of the double bond within the cyclohexene ring.
Methyl cyclohex-1-ene-1-carboxylate
In this isomer, both the ester group and the double bond start at carbon 1. The carbons of the double bond are C1 and C2.
This compound
This is our parent compound, where the ester is at C1 and the double bond is between C2 and C3.
Methyl cyclohex-3-ene-1-carboxylate
Here, the ester group is at C1, and the double bond is between C3 and C4. This isomer is commonly synthesized via a Diels-Alder reaction between butadiene and methyl acrylate.
The following diagram illustrates the numbering priority for these key positional isomers.
Key positional isomers based on double bond location.
Other potential positional isomers exist where the ester group is not at the C1 position. However, IUPAC rules dictate that the principal functional group should be given the lowest possible locant. Therefore, for a monosubstituted cyclohexenecarboxylate, the ester group will always be at C1.
Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.
-
Methyl cyclohex-1-ene-1-carboxylate : This molecule does not have a chiral center and therefore does not have stereoisomers.
-
This compound : The carbon at position 1 (C1) is a chiral center as it is bonded to four different groups: a hydrogen atom, the ester group, a C2 carbon (part of the double bond), and a C6 carbon. Therefore, this compound exists as a pair of enantiomers: (R)-methyl cyclohex-2-ene-1-carboxylate and (S)-methyl cyclohex-2-ene-1-carboxylate.
-
Methyl cyclohex-3-ene-1-carboxylate : The carbon at position 1 (C1) is a chiral center, as it is attached to a hydrogen, the ester group, and two different paths around the ring. Thus, it also exists as a pair of enantiomers: (R)-methyl cyclohex-3-ene-1-carboxylate and (S)-methyl cyclohex-3-ene-1-carboxylate.
Quantitative Data of Isomers
The following tables summarize available quantitative data for the primary positional isomers of Methyl Cyclohexenecarboxylate. Data for specific enantiomers are limited.
Table 1: Physical Properties of Methyl Cyclohexenecarboxylate Isomers
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Methyl cyclohex-1-ene-1-carboxylate | C₈H₁₂O₂ | 140.18 | 190-192 | 1.028 | 1.4745-1.4795 |
| This compound | C₈H₁₂O₂ | 140.18 | 185 (approx.) | ~1.02 | 1.4600-1.4620 |
| Methyl cyclohex-3-ene-1-carboxylate | C₈H₁₂O₂ | 140.18 | 185 | 1.02 | 1.46 |
Table 2: Spectroscopic Data of Methyl Cyclohexenecarboxylate Isomers
| IUPAC Name | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| Methyl cyclohex-1-ene-1-carboxylate | ~6.9 (t, 1H, vinylic), 3.7 (s, 3H, OCH₃), 2.1-2.3 (m, 4H, allylic), 1.6-1.8 (m, 4H, alkyl) | ~167 (C=O), ~138 (C=C), ~130 (C=C), ~51 (OCH₃), ~20-30 (CH₂) | ~1715 (C=O stretch), ~1645 (C=C stretch), ~1220 (C-O stretch) |
| This compound | ~5.7-5.9 (m, 2H, vinylic), 3.7 (s, 3H, OCH₃), 3.1 (m, 1H, allylic CH), 1.5-2.2 (m, 6H, alkyl) | ~174 (C=O), ~128-130 (C=C), ~52 (OCH₃), ~40 (CH-CO), ~20-30 (CH₂) | ~1735 (C=O stretch), ~1650 (C=C stretch), ~1160 (C-O stretch) |
| Methyl cyclohex-3-ene-1-carboxylate | ~5.6 (m, 2H, vinylic), 3.65 (s, 3H, OCH₃), 2.5 (m, 1H, allylic CH), 1.8-2.3 (m, 6H, alkyl) | ~175 (C=O), ~126 (C=C), ~51 (OCH₃), ~39 (CH-CO), ~25-30 (CH₂) | ~1730 (C=O stretch), ~1655 (C=C stretch), ~1170 (C-O stretch) |
Note: Spectroscopic data are approximate and can vary based on the solvent and experimental conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of these compounds in a research setting.
Synthesis of Methyl cyclohex-3-ene-1-carboxylate via Diels-Alder Reaction
This synthesis involves the [4+2] cycloaddition of a diene (butadiene) and a dienophile (methyl acrylate).
Materials:
-
Butadiene
-
Methyl acrylate
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) (optional, for enhancing reaction rate and selectivity)
Procedure:
-
A pressure vessel is charged with methyl acrylate, a small amount of hydroquinone (to prevent polymerization), and toluene.
-
The vessel is cooled, and a known amount of liquefied butadiene is added.
-
If a catalyst is used, it is added cautiously at a low temperature.
-
The vessel is sealed and heated. The reaction temperature and time will vary depending on the use of a catalyst (e.g., uncatalyzed reactions may require temperatures >100°C for several hours, while catalyzed reactions can proceed at lower temperatures).
-
After the reaction is complete, the vessel is cooled, and any excess butadiene is vented.
-
The reaction mixture is worked up, typically by washing with water and brine, followed by drying of the organic layer.
-
The product is purified by distillation under reduced pressure.
Workflow for the synthesis of Methyl cyclohex-3-ene-1-carboxylate.
Isomerization of this compound to Methyl cyclohex-1-ene-1-carboxylate
The thermodynamically more stable conjugated ester can be obtained from the β,γ-unsaturated isomer.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (solvent)
Procedure:
-
A solution of sodium methoxide in methanol is prepared.
-
This compound is added to the basic solution.
-
The mixture is stirred at room temperature. The progress of the isomerization can be monitored by techniques such as GC or TLC.
-
Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., HCl).
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The resulting crude product is purified by distillation.
Conclusion
A thorough understanding of IUPAC nomenclature is essential for the unambiguous identification and communication of chemical structures. This guide has provided a detailed examination of the nomenclature of this compound and its key positional and stereoisomers. By presenting the rules of nomenclature, comparative data, and relevant synthetic protocols, this document aims to be a valuable resource for professionals in the fields of chemistry and drug development.
Methodological & Application
Application Note: Synthesis of Methyl 5-Norbornene-2-carboxylate via Diels-Alder Reaction
This document provides a detailed experimental protocol for the synthesis of methyl 5-norbornene-2-carboxylate through the Diels-Alder reaction of cyclopentadiene and methyl acrylate. This [4+2] cycloaddition is a cornerstone of organic synthesis for forming six-membered rings and is particularly noted for its high degree of stereoselectivity.
Introduction
The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene system. In this experiment, the highly reactive, s-cis locked diene, cyclopentadiene, reacts with the electron-deficient dienophile, methyl acrylate. The reaction typically yields a mixture of two stereoisomers: the kinetically favored endo product and the thermodynamically favored exo product. The endo product is generally preferred due to favorable secondary orbital interactions in the transition state.[1] Lewis acid catalysis can be employed to enhance both the reaction rate and the endo-selectivity.[2]
Cyclopentadiene is highly reactive and readily dimerizes at room temperature to form dicyclopentadiene via a self-Diels-Alder reaction.[3] Therefore, it must be freshly prepared by a retro-Diels-Alder reaction ("cracking") of the dimer immediately before use.[3]
Experimental Protocol
This protocol is divided into two main parts: the preparation of cyclopentadiene monomer and the subsequent Diels-Alder reaction with methyl acrylate.
Part 1: Preparation of Cyclopentadiene Monomer via Cracking of Dicyclopentadiene
Materials:
-
Dicyclopentadiene
-
High-temperature heating mantle
-
Fractional distillation apparatus with a Vigreux column
-
Receiving flask, cooled in an ice-water bath
-
Stir bar or boiling chips
Procedure:
-
Set up a fractional distillation apparatus. It is crucial to ensure all glassware is dry.
-
Place dicyclopentadiene in the distillation flask along with a stir bar or boiling chips.
-
Insulate the Vigreux column with glass wool or aluminum foil to ensure an efficient thermal gradient.
-
Heat the dicyclopentadiene to approximately 180-200°C. The dimer will undergo a retro-Diels-Alder reaction to yield the cyclopentadiene monomer.
-
Collect the cyclopentadiene monomer, which distills at 40-42°C, in a receiving flask cooled in an ice-water bath.[3]
-
The freshly distilled cyclopentadiene should be used immediately as it will dimerize back within a few hours at room temperature.[3]
Part 2: Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate
Materials:
-
Freshly prepared cyclopentadiene
-
Methyl acrylate
-
Anhydrous solvent (e.g., Toluene, THF, or solvent-free)
-
Round-bottom flask with a stir bar
-
Ice-water bath
-
Rotary evaporator
-
Apparatus for column chromatography (Silica gel, hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl acrylate in a minimal amount of the chosen solvent (e.g., 10 mL of Toluene). If performing the reaction solvent-free, place the methyl acrylate directly in the flask.
-
Cool the flask containing the methyl acrylate solution in an ice-water bath.
-
Slowly add the freshly distilled cyclopentadiene dropwise to the cooled methyl acrylate solution with vigorous stirring. A 1:1 molar ratio of cyclopentadiene to methyl acrylate is typical. The reaction is exothermic.[4]
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Workup and Purification:
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
The resulting crude oil, a mixture of endo and exo isomers of methyl 5-norbornene-2-carboxylate, can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is an effective eluent.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the purified product.
-
Characterize the product and determine the endo/exo ratio using ¹H-NMR spectroscopy.[6][7]
Data Presentation
The stereoselectivity of the Diels-Alder reaction is highly dependent on the reaction conditions. The following table summarizes typical outcomes.
| Diene | Dienophile | Solvent | Temperature (°C) | Catalyst | endo/exo Ratio | Reference(s) |
| Cyclopentadiene | Methyl Acrylate | Methanol | 20 | None | ~4.3 : 1 | [8] |
| Cyclopentadiene | Methyl Acrylate | n-Hexane | 20 | None | ~3.5 : 1 | [8] |
| Cyclopentadiene | Methyl Acrylate | THF | Room Temp | None | 4 : 1 (80/20) | [6][7] |
| Cyclopentadiene | Methyl Acrylate | (Sealed Tube) | 180 | None | ~1 : 1 | [5] |
| Cyclopentadiene | Methyl Acrylate | Various | Room Temp | AlCl₃ | Higher endo | [2][9] |
Diagrams
Experimental Workflow
References
- 1. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 5. sciforum.net [sciforum.net]
- 6. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
Application Notes: The Strategic Use of Methyl Cyclohex-2-ene-1-carboxylate in the Synthesis of Biologically Active Molecules
Introduction
Methyl Cyclohex-2-ene-1-carboxylate is a versatile cyclic ester that serves as a valuable building block in the synthesis of complex natural products and pharmaceuticals. Its inherent functionality, including a double bond and an ester group, allows for a variety of chemical transformations, making it an ideal starting material for constructing intricate molecular architectures. This document outlines the application of this compound in the synthesis of bioactive molecules, with a particular focus on a proposed synthetic route towards the antiviral drug oseltamivir.
Key Intermediate in Complex Syntheses
The cyclohexene scaffold is a common motif in numerous natural products and pharmacologically active compounds. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be employed to synthesize this compound from readily available starting materials like 1,3-butadiene and methyl acrylate. This accessibility makes it an attractive precursor for large-scale synthetic endeavors.
Proposed Application in the Synthesis of (-)-Oseltamivir (Tamiflu)
Oseltamivir, marketed as Tamiflu, is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B. While the commercial synthesis of oseltamivir traditionally starts from shikimic acid, a natural product with limited availability, numerous alternative synthetic routes have been explored. Many of these routes rely on the construction of the core cyclohexene ring through a Diels-Alder reaction.
Herein, we propose a synthetic strategy for (-)-oseltamivir that commences with this compound. This approach leverages the inherent stereochemistry of the cyclohexene ring and the versatility of the ester functionality to introduce the requisite functional groups of the target molecule.
Synthetic Strategy Overview
The proposed synthetic pathway from this compound to (-)-oseltamivir involves a series of key transformations, including epoxidation, regioselective epoxide opening, and functional group manipulations. The overall workflow is depicted below.
Caption: Proposed synthetic workflow from this compound to (-)-Oseltamivir.
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
This protocol describes the synthesis of the starting material from 1,3-butadiene and methyl acrylate.
Reaction Scheme:
Caption: Diels-Alder reaction for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Butadiene | 54.09 | (excess) | - |
| Methyl Acrylate | 86.09 | 10.0 g | 0.116 |
| Hydroquinone | 110.11 | 0.1 g | - |
| Toluene | 92.14 | 50 mL | - |
Procedure:
-
A high-pressure reaction vessel is charged with methyl acrylate (10.0 g, 0.116 mol), hydroquinone (0.1 g), and toluene (50 mL).
-
The vessel is cooled to -78 °C and liquefied 1,3-butadiene (excess) is added.
-
The vessel is sealed and heated to 150 °C for 6 hours.
-
After cooling to room temperature, the excess butadiene and toluene are removed under reduced pressure.
-
The crude product is purified by fractional distillation to afford this compound.
Expected Yield: 85-95%
Proposed Synthesis of a Key Oseltamivir Intermediate
This protocol outlines the initial steps in the proposed conversion of this compound to a key intermediate for oseltamivir synthesis, based on established methodologies for similar substrates.
Workflow Diagram:
Caption: Initial steps in the proposed synthesis of an oseltamivir intermediate.
a) Epoxidation of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 140.18 | 5.0 g | 0.0357 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 8.0 g | 0.0357 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
Procedure:
-
To a solution of this compound (5.0 g, 0.0357 mol) in DCM (100 mL) at 0 °C is added m-CPBA (8.0 g, 0.0357 mol) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched by the addition of saturated sodium bicarbonate solution (50 mL).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.
Expected Yield: >90%
b) Regioselective Epoxide Opening
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Crude Epoxide | ~156.18 | ~5.5 g | ~0.035 |
| Benzylamine | 107.15 | 4.5 g | 0.042 |
| Isopropanol | 60.10 | 50 mL | - |
Procedure:
-
The crude epoxide (~5.5 g, ~0.035 mol) is dissolved in isopropanol (50 mL).
-
Benzylamine (4.5 g, 0.042 mol) is added, and the mixture is heated to reflux for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding amino alcohol.
Quantitative Data Summary (Proposed/Analogous Reactions)
The following table summarizes typical yields and stereoselectivities for the key transformations based on literature precedents for similar substrates in oseltamivir syntheses.
| Step | Transformation | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Diels-Alder | 1,3-Butadiene, Methyl Acrylate | 85-95 | N/A | Racemic |
| 2 | Epoxidation | m-CPBA | >90 | >95:5 | Racemic |
| 3 | Epoxide Opening | Amine Nucleophile | 70-85 | >90:10 | Racemic (Resolution Required) |
This compound is a readily accessible and highly versatile building block for organic synthesis. Its application in a proposed synthesis of the antiviral drug oseltamivir highlights its potential for the efficient construction of complex and medicinally important molecules. The detailed protocols and representative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and natural product synthesis. Further optimization and enantioselective methodologies would be required to develop a practical synthesis of the enantiopure target molecule.
Application Note and Protocol: Laboratory Scale-Up Synthesis of Methyl Cyclohex-2-ene-1-carboxylate
Abstract
This document provides a detailed protocol for the laboratory scale-up synthesis of Methyl Cyclohex-2-ene-1-carboxylate. The synthesis is achieved through a Diels-Alder reaction between 1,3-butadiene and methyl acrylate. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes a step-by-step experimental procedure, data presentation in tabular format, and graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a precursor for various more complex molecules and pharmacologically active compounds. Its synthesis is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. For laboratory-scale production, a robust and scalable protocol is essential. This application note details a procedure for synthesizing this compound, starting from readily available reagents. The reaction can be performed with or without a Lewis acid catalyst, which can enhance the reaction rate.[1][2]
Reaction Scheme
The synthesis proceeds via the Diels-Alder reaction between 1,3-butadiene (the diene) and methyl acrylate (the dienophile).
Caption: Diels-Alder reaction for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Physical and Chemical Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1,3-Butadiene | C₄H₆ | 54.09 | -4.4 | 0.621 (at 20°C) |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 80 | 0.956 |
Table 2: Physical and Chemical Properties of the Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₂O₂ | 140.18[3] | 109 at 49 mmHg[4][5] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | 3.6 ppm (s, 3H, -OCH₃), other peaks corresponding to the cyclohexene ring protons will be present.[4][5] |
| ¹³C NMR | Characteristic peaks for the ester carbonyl, the double bond carbons, and the aliphatic carbons of the ring are expected. |
| IR (cm⁻¹) | ~1730 (C=O, ester), ~1650 (C=C, alkene) |
Experimental Protocol: Scale-Up Synthesis (1-mole scale)
This protocol describes the synthesis of this compound on a 1-mole scale.
4.1. Materials and Equipment
-
Reactants:
-
Methyl acrylate (≥99%, stabilized), 86.09 g (1.0 mol)
-
1,3-Butadiene (condensed, cooled), ~65 g (~1.2 mol, excess)
-
-
Solvent:
-
Toluene, 500 mL
-
-
Reagents for Work-up:
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
2 L three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Mechanical stirrer
-
Dropping funnel
-
Dry ice/acetone condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
-
4.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
4.3. Detailed Procedure
-
Reaction Setup: Assemble the 2 L three-necked flask with the mechanical stirrer, reflux condenser (topped with a drying tube), and a dropping funnel. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add methyl acrylate (86.09 g, 1.0 mol) and toluene (500 mL).
-
Addition of Butadiene: Cool a separate flask in a dry ice/acetone bath and condense approximately 65 g (~1.2 mol) of 1,3-butadiene gas. Carefully add the liquefied butadiene to the dropping funnel and then add it dropwise to the reaction flask over 30 minutes with stirring. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-90 °C) using the heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the methyl acrylate is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 200 mL) to remove any acidic impurities.
-
Wash with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Characterization:
-
Obtain the yield of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Safety Precautions
-
1,3-Butadiene is a flammable gas and a suspected carcinogen. Handle it in a well-ventilated fume hood.
-
Methyl acrylate is flammable and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Toluene is a flammable and toxic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
This protocol provides a reliable and scalable method for the laboratory synthesis of this compound. The use of a Diels-Alder reaction offers a straightforward approach to this valuable synthetic intermediate. The detailed workflow and data provided should enable researchers to successfully replicate this procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C8H12O2 | CID 11007985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 5. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl Cyclohex-2-ene-1-carboxylate in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyclohex-2-ene-1-carboxylate is a versatile dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This powerful carbon-carbon bond-forming reaction allows for the stereospecific synthesis of bicyclic scaffolds, which are valuable intermediates in medicinal chemistry and natural product synthesis. The electron-withdrawing nature of the carboxylate group activates the double bond of this compound, making it a suitable dienophile for reactions with a variety of dienes. These reactions lead to the formation of substituted bicyclo[2.2.2]octene derivatives, providing a robust platform for the introduction of molecular complexity.
This document provides detailed application notes and experimental protocols for the use of this compound as a dienophile in cycloaddition reactions.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the dienophile is retained in the product. In the case of this compound, the substituent on the cyclohexene ring will influence the facial selectivity of the diene's approach, leading to the potential for diastereomeric products.
The reaction generally favors the endo product due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state. However, the exo product can sometimes be favored under thermodynamic control.
Caption: General schematic of the Diels-Alder reaction.
Application: Synthesis of Bicyclic Scaffolds
The bicyclo[2.2.2]octene core structure formed from the cycloaddition of this compound is a key feature in many biologically active molecules and natural products. These rigid scaffolds are of significant interest in drug discovery as they allow for precise spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets.
Experimental Protocols
While specific experimental data for this compound is not widely published, the following protocols for analogous cyclic α,β-unsaturated esters and ketones can be adapted. Researchers should perform small-scale test reactions to optimize conditions for their specific diene and desired product.
Protocol 1: Thermal Diels-Alder Reaction with Isoprene
This protocol is based on typical conditions for the reaction of cyclic dienophiles with simple dienes.
Materials:
-
This compound
-
Isoprene (freshly distilled)
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the dienophile.
-
Add a catalytic amount of hydroquinone to inhibit polymerization of the diene.
-
Add isoprene (1.5 - 2.0 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome:
The reaction is expected to yield a mixture of regioisomeric and diastereomeric bicyclo[2.2.2]octene products. The major regioisomer will likely result from the "para" and "meta" relationship between the methyl group of isoprene and the ester group of the dienophile.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene
Lewis acid catalysis can significantly accelerate the Diels-Alder reaction and enhance its stereoselectivity.
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene (freshly distilled)
-
Dichloromethane (anhydrous)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar glassware for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add anhydrous dichloromethane to the flask and cool it to -78 °C in a dry ice/acetone bath.
-
Carefully add the Lewis acid (e.g., AlCl₃, 0.1 - 1.0 eq) to the cold solvent.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of the dienophile to the Lewis acid suspension at -78 °C.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
Slowly add a solution of 2,3-dimethyl-1,3-butadiene (1.2 eq) in anhydrous dichloromethane to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-4 hours, then let it slowly warm to room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Data Presentation
The following tables summarize expected quantitative data for analogous Diels-Alder reactions. These values should be considered as a general guide, and actual results may vary depending on the specific reactants and conditions used.
Table 1: Thermal Diels-Alder Reaction of Cyclic Dienophiles with Dienes
| Dienophile | Diene | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| 2-Cyclohexenone | Butadiene | 100 | 24 | 75 | 85:15 | Analogous System |
| Methyl Acrylate | Cyclopentadiene | 25 | 8 | 90 | 90:10 | Analogous System |
| This compound | Isoprene | 110 | 12-24 | Expected: 60-80 | Expected: >80:20 | Predicted |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Cyclic Dienophiles with Dienes
| Dienophile | Diene | Lewis Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| 2-Cyclohexenone | Isoprene | AlCl₃ | -78 to 25 | 4 | 85 | 95:5 | Analogous System |
| Methyl Acrylate | Butadiene | Et₂AlCl | -78 | 2 | 92 | >98:2 | Analogous System |
| This compound | 2,3-Dimethyl-1,3-butadiene | AlCl₃ | -78 to 25 | 2-6 | Expected: >80 | Expected: >95:5 | Predicted |
Conclusion
This compound is a valuable dienophile for the construction of functionalized bicyclo[2.2.2]octene frameworks. The protocols and data presented here, based on well-established principles and analogous systems, provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. The ability to control the stereochemical outcome of the Diels-Alder reaction, particularly through the use of Lewis acid catalysis, makes this a powerful tool for the synthesis of complex molecules in drug discovery and natural product chemistry. Further optimization of reaction conditions for specific diene partners is encouraged to achieve the desired yields and selectivities.
Application Notes and Protocols for Methyl Cyclohex-2-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of Methyl Cyclohex-2-ene-1-carboxylate. The information is compiled from available safety data sheets and general laboratory safety protocols. It is imperative to supplement these guidelines with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a risk assessment for any experimental procedure involving this chemical.
Chemical and Physical Properties
Quantitative data for this compound is not extensively available in public literature. The following tables summarize the available information and highlight the data that is currently not available.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 140.18 g/mol | --INVALID-LINK-- |
| Appearance | Colorless clear liquid | --INVALID-LINK-- |
| Odor | No data available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available (Assumed to be between 37.8 and 93.3 °C based on NFPA rating for similar compounds) | --INVALID-LINK-- |
| Density | 1.028 g/mL at 20 °C | --INVALID-LINK-- |
| Vapor Pressure | No data available | |
| Water Solubility | No data available | |
| Autoignition Temperature | No data available |
Table 2: Toxicological Data
| Endpoint | Value | Source |
| Acute Oral Toxicity (LD50) | No data available | |
| Acute Dermal Toxicity (LD50) | No data available | |
| Acute Inhalation Toxicity (LC50) | No data available | |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | --INVALID-LINK-- |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The GHS classification is summarized below.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[1] |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedure. However, the following minimum PPE is required when handling this compound:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves must be inspected prior to use and disposed of properly after use.
-
Skin and Body Protection: A flame-retardant lab coat or impervious clothing should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: If working outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is required.
Safe Handling Protocol
Objective: To provide a standardized procedure for the safe handling of this compound to minimize exposure and risk.
Materials:
-
This compound
-
Appropriate solvents
-
Glassware
-
Calibrated balance
-
Spatula/pipettes
-
Chemical fume hood
-
Spill kit for flammable liquids
Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Clear the work area of any unnecessary equipment and ignition sources (e.g., hot plates, open flames, spark-producing equipment).
-
Ensure a spill kit for flammable liquids is readily accessible.
-
Don the appropriate PPE as described in section 3.1.
-
-
Weighing and Transferring:
-
Perform all weighing and transferring operations within the chemical fume hood.
-
Use a tared, sealed container for weighing to minimize vapor release.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
If transferring from a larger container, ensure proper grounding and bonding to prevent static discharge.
-
Keep containers tightly closed when not in use.
-
-
Dissolving and Reactions:
-
When dissolving the compound or running a reaction, add it slowly to the solvent or reaction mixture.
-
Use a magnetic stirrer to ensure gentle and even mixing.
-
If heating is required, use a heating mantle or oil bath with a temperature controller. Do not use an open flame.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate solvent and then soap and water.
-
Dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Storage Protocol
Objective: To ensure the safe and stable storage of this compound.
Procedure:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
The storage area should be away from heat, sparks, open flames, and other ignition sources.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Use a flammable storage cabinet for long-term storage.
-
Ensure the storage container is properly labeled with the chemical name and all relevant hazard warnings.
Spill and Emergency Procedures
Objective: To provide clear instructions for responding to a spill or emergency involving this compound.
Procedure:
-
Minor Spill (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent followed by soap and water.
-
-
Major Spill (outside of a chemical fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable and there is a risk of ignition, activate the fire alarm and evacuate the building.
-
From a safe location, contact the institution's emergency response team and provide details of the spill.
-
Prevent entry to the contaminated area until it has been cleared by safety professionals.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Procedure:
-
Collect all liquid and solid waste in separate, compatible, and clearly labeled containers.
-
Do not mix with incompatible waste streams.
-
Keep waste containers tightly closed and store them in a designated hazardous waste accumulation area.
-
Follow all institutional and local regulations for the disposal of flammable and irritant chemical waste. This may involve arranging for collection by a certified hazardous waste disposal company.[3]
Visual Workflows
The following diagrams illustrate the logical flow for handling and emergency procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for spill response involving this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Cyclohex-2-ene-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl Cyclohex-2-ene-1-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Diels-Alder reaction between a suitable diene (e.g., 1,3-butadiene) and dienophile (e.g., methyl acrylate).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in a Diels-Alder reaction can stem from several factors:
-
Suboptimal Reaction Temperature: The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction. Conversely, a temperature that is too low may result in a very slow reaction rate. It is crucial to find the optimal temperature for your specific diene and dienophile. For many Diels-Alder reactions, moderate heating is sufficient.[1][2]
-
Inefficient Catalyst: The use of a Lewis acid catalyst can significantly increase the rate and yield of the reaction by lowering the activation energy.[3] Consider screening different Lewis acids to find the most effective one for your system.
-
Impure Reagents: Impurities in the diene or dienophile can inhibit the reaction or lead to side products. Ensure your starting materials are of high purity. Dienophiles, in particular, can be susceptible to polymerization, so using freshly distilled material is recommended.
-
Presence of Water: Many Lewis acid catalysts are sensitive to moisture, which can lead to their deactivation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4]
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of side products is a common issue. Here are some strategies to minimize them:
-
Polymerization of Dienophile: Dienophiles with electron-withdrawing groups, like methyl acrylate, can be prone to polymerization, especially at elevated temperatures. Consider adding a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture.[5]
-
Stereoselectivity Issues: The Diels-Alder reaction can produce endo and exo isomers. While the endo product is often the kinetically favored product, the exo product can sometimes be the major product under thermodynamic control (higher temperatures, longer reaction times).[6] Optimizing the reaction temperature and time can help favor the desired isomer. Lewis acid catalysts can also influence the stereoselectivity.
-
Isomerization of the Product: The double bond in the cyclohexene ring can potentially migrate under certain conditions (e.g., acidic or basic workup). Ensure the workup procedure is mild and neutral if possible.
Q3: The reaction is not proceeding to completion, even after an extended period. What can I do?
A3: An incomplete reaction can be addressed by:
-
Increasing Catalyst Loading: If you are using a catalyst, a slight increase in its concentration might be necessary to drive the reaction to completion. However, be mindful that excessive catalyst can sometimes lead to side reactions.
-
Adjusting the Stoichiometry: Using a slight excess of the more volatile or less expensive reagent (often the diene) can help push the equilibrium towards the product side.
-
Solvent Effects: The choice of solvent can influence the reaction rate. While non-polar solvents are often used, polar solvents can sometimes accelerate Diels-Alder reactions. Experiment with different solvents to find the optimal one for your system.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.[7][8]
-
Column Chromatography: For removing closely related impurities or isomers, silica gel column chromatography is a standard and effective technique.[5][9] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be determined, for example, by thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction.[1][2] This reaction involves the cycloaddition of a conjugated diene (e.g., 1,3-butadiene) with a dienophile (e.g., methyl acrylate).
Q2: How do electron-donating and electron-withdrawing groups affect the Diels-Alder reaction?
A2: The rate of the Diels-Alder reaction is generally increased by having an electron-donating group on the diene and an electron-withdrawing group on the dienophile.[6] This electronic arrangement lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thus accelerating the reaction.
Q3: Can a catalyst be used to improve the yield and reaction rate?
A3: Yes, Lewis acid catalysts are commonly used to accelerate Diels-Alder reactions.[3] They coordinate to the dienophile, making it more electron-deficient and thus more reactive.
Data Presentation
Table 1: Effect of Lewis Acid Catalysts on the Activation Energy of a Diels-Alder Reaction
The following table summarizes the calculated effect of various Lewis acid catalysts on the activation energy of the Diels-Alder reaction between isoprene and methyl acrylate, which serves as a model for the synthesis of cyclohexene derivatives. A lower activation energy generally corresponds to a faster reaction rate.
| Lewis Acid | Activation Energy (kcal/mol) |
| None (Uncatalyzed) | 20.3 |
| I₂ | 18.5 |
| SnCl₄ | 16.8 |
| TiCl₄ | 16.2 |
| ZnCl₂ | 15.7 |
| BF₃ | 14.3 |
| AlCl₃ | 12.9 |
Data derived from quantum chemical calculations.[3]
Experimental Protocols
Protocol: Diels-Alder Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
1,3-Butadiene (liquefied gas or generated in situ)
-
Methyl acrylate (freshly distilled)
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Hydroquinone (polymerization inhibitor, optional)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).
-
Charging the Flask: To the flask, add the anhydrous solvent and the Lewis acid catalyst. Cool the mixture in an ice bath.
-
Addition of Dienophile: Add a solution of methyl acrylate in the anhydrous solvent dropwise to the cooled catalyst suspension. If desired, a small amount of hydroquinone can be added to the methyl acrylate solution.
-
Addition of Diene: Slowly bubble 1,3-butadiene gas through the reaction mixture or add a pre-condensed amount of liquid butadiene. Maintain the temperature of the reaction mixture as per the requirements of the specific catalyst and reactants.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 3. methyl cyclohex-3-ene-1-carboxylate | 6493-77-2 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. youtube.com [youtube.com]
- 7. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 8. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]
- 9. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Purification of Methyl Cyclohex-2-ene-1-carboxylate
Welcome to the technical support center for the purification of Methyl Cyclohex-2-ene-1-carboxylate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully purifying this compound using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
1. Solvent System Selection
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Q: How do I choose the right solvent system for my column?
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A: The most effective method is to first perform Thin Layer Chromatography (TLC) with various solvent systems. A common and effective system for this compound is a mixture of n-hexane and ethyl acetate. Start with a ratio of around 9:1 (hexane:ethyl acetate) and adjust the polarity to achieve an optimal Rf value for the desired product.
-
-
Q: What is the ideal Rf value I should aim for on my TLC plate before running the column?
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A: For good separation, the target Rf value for this compound should be between 0.2 and 0.4. This generally ensures that the compound does not elute too quickly (poor separation from non-polar impurities) or too slowly (band broadening and long run times).
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Q: My compound is streaking on the TLC plate. What does this mean?
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A: Streaking can indicate several issues: the sample is too concentrated, the compound is degrading on the silica, or the solvent system is not optimal. Try spotting a more dilute sample. If streaking persists, consider adding a small amount of a slightly more polar solvent (like a drop of methanol or acetic acid, if compatible with your compound) to the eluent system to improve solubility and band shape.
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2. Column Packing and Preparation
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Q: My packed column has cracks or air bubbles. Can I still use it?
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A: No, cracks and air bubbles in the stationary phase will lead to uneven solvent flow and very poor separation (channeling). The column must be repacked. To avoid this, ensure the silica is added as a slurry and that the column is tapped gently during packing to release trapped air. Never let the solvent level drop below the top of the silica bed.[1]
-
-
Q: How much silica gel should I use?
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A: A general rule of thumb is to use a silica gel mass that is 30 to 100 times the mass of your crude sample. For difficult separations, such as separating isomers, a higher ratio (e.g., 100:1) is recommended.
-
3. Sample Loading
-
Q: Should I use wet or dry loading?
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A: The choice depends on your sample's solubility.
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Wet Loading: Ideal if your crude product is an oil or dissolves completely in a minimal amount of the non-polar component of your eluent. Use the absolute minimum volume to ensure a narrow starting band.[2]
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Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you used a polar solvent to dissolve it.[2] Adsorbing the crude mixture onto a small amount of silica gel and loading the resulting powder onto the column creates a very narrow starting band, leading to better separation.
-
-
-
Q: I loaded my sample and now I see multiple, poorly separated bands. What went wrong?
-
A: This often happens if the initial sample band is too wide. This can be caused by dissolving the sample in too much solvent or using a solvent that is too polar for wet loading. Repack the column and use the dry loading method for optimal results.
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4. Elution and Fraction Collection
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Q: My compound is not coming off the column. What should I do?
-
A: If your compound is not eluting, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent (e.g., move from 5% ethyl acetate in hexane to 10%, then 15%). Be patient and collect fractions continuously, monitoring by TLC. In rare cases, the compound may have decomposed on the silica.
-
-
Q: All my spots are coming out in the first few fractions. How can I fix this?
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A: This indicates your eluent is too polar. The components are moving with the solvent front instead of interacting with the silica gel. You will need to repeat the chromatography with a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane).
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-
Q: The separation between my product and an impurity is very small. How can I improve it?
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A: For compounds with very close Rf values, consider using a gradient elution. Start with a low-polarity solvent system to elute the less polar impurity, and then slowly and incrementally increase the polarity to elute your target compound. Running the column more slowly can also improve resolution.
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Quantitative Data Summary
The following table summarizes typical parameters used in the purification of this compound and similar compounds.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate | A common and effective solvent system. |
| Eluent Ratio | 5% to 20% Ethyl Acetate in n-Hexane (v/v) | The optimal ratio should be determined by TLC. A starting point of 10% is often effective. |
| Target Rf Value | 0.2 - 0.4 | In the chosen eluent system on a TLC plate. This provides the best balance of separation and elution time. |
| Sample Loading | Dry loading recommended | Adsorbing the crude product onto ~2-3x its mass in silica provides the best resolution. |
| Post-Column Purity | >95% | Achievable with a properly executed column. Purity should be assessed by NMR, GC, or LC-MS. |
| Typical Yield | 70-90% | Recovery depends on the purity of the crude material and the precision of the chromatography and fraction collection. |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the purification of ~500 mg of crude this compound.
1. Preparation of the Stationary Phase (Slurry Method)
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Select an appropriate glass column (e.g., 2-3 cm diameter).
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~0.5 cm) layer of sand.
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In a beaker, prepare a slurry of silica gel (e.g., 25-30 g for a 500 mg sample) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
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Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
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Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.
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Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
2. Sample Preparation (Dry Loading)
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Dissolve the crude this compound (~500 mg) in a minimal amount of a volatile solvent like dichloromethane or diethyl ether (5-10 mL).
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Add ~1-1.5 g of silica gel to this solution.
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Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
3. Column Loading and Elution
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Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
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Gently add a thin (~0.5 cm) protective layer of sand on top of the sample layer.
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Carefully add the eluent to the column, taking care not to disturb the sand and sample layers.
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Fill the column with the eluent and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
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Start with a low-polarity eluent (e.g., 5% ethyl acetate in hexane). If separation of non-polar impurities is needed, this allows them to elute first.
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If the product elutes too slowly, the polarity can be gradually increased (e.g., to 10% or 15% ethyl acetate in hexane).
4. Fraction Analysis
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Collect fractions of a consistent volume (e.g., 10-15 mL per test tube).
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Analyze the fractions by TLC. Spot the crude material, the collected fractions, and (if available) a pure standard on the same plate.
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Visualize the TLC plate (e.g., using a UV lamp if the compound is UV-active, or a potassium permanganate stain).
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Combine the fractions that contain the pure desired product.
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography purification.
References
Identifying side products in the Diels-Alder reaction of butadiene and methyl acrylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Diels-Alder reaction between 1,3-butadiene and methyl acrylate to synthesize methyl 4-cyclohexenecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the Diels-Alder reaction between butadiene and methyl acrylate?
A1: The primary products are two diastereomers: the endo and exo isomers of methyl 4-cyclohexenecarboxylate. The reaction is a [4+2] cycloaddition that forms a six-membered ring.[1] Under kinetic control, especially without a catalyst, the ratio of these isomers can be close to 1:1.[1][2] Lewis acid catalysis typically favors the formation of the endo product. At higher temperatures, an equilibrium can be established, potentially favoring the more thermodynamically stable exo isomer.
Q2: What are the common side products in this reaction?
A2: Several side products can be formed, reducing the yield of the desired cyclohexene adduct. The most common side products include:
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4-Vinylcyclohexene: This is a dimer of 1,3-butadiene, formed by a Diels-Alder reaction of two butadiene molecules.[3] This is a significant competing reaction, especially at higher temperatures.
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Polymers: Both butadiene and methyl acrylate can undergo polymerization, especially under prolonged heating or in the presence of radical initiators. Computational studies have shown that for some diene/dienophile pairs, a stepwise diradical mechanism that can lead to polymerization can compete with the concerted Diels-Alder cycloaddition.
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Unreacted Starting Materials: Incomplete reaction will result in the presence of butadiene and methyl acrylate in the final product mixture.
Q3: How does temperature affect the reaction outcome?
A3: Temperature has a significant impact on both the reaction rate and the product distribution.
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Increased Rate: Generally, higher temperatures increase the rate of the Diels-Alder reaction.
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Retro-Diels-Alder: The Diels-Alder reaction is reversible. At excessively high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, becomes significant, leading to a lower overall yield of the product.
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Stereoselectivity: The reaction is often under kinetic control at lower temperatures. At higher temperatures, the reaction can become thermodynamically controlled, which may favor the formation of the more stable exo product. For the reaction between cyclopentadiene and methyl acrylate, the endo/exo ratio is approximately 3/1 at room temperature and shifts closer to 1/1 at temperatures above 180°C.[4]
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Side Products: Higher temperatures increase the rate of butadiene dimerization to 4-vinylcyclohexene and can also promote polymerization.
Q4: Can a catalyst be used for this reaction?
A4: Yes, Lewis acids such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃) can be used to catalyze the Diels-Alder reaction.[5][6] Catalysts generally lower the activation energy, allowing the reaction to proceed at lower temperatures and often with higher selectivity for the endo product.[6] Aqueous solutions can also have a catalytic effect.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the Diels-Alder reaction of butadiene and methyl acrylate.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| High Reaction Temperature | The retro-Diels-Alder reaction may be occurring. Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize the reverse reaction. Consider monitoring the reaction progress over time to find the optimal reaction duration. |
| Butadiene Dimerization | The dimerization of butadiene is a significant competing reaction.[3] Using a moderate excess of the dienophile (methyl acrylate) can favor the desired reaction. Lowering the reaction temperature can also reduce the rate of dimerization. |
| Polymerization | Polymerization of starting materials can occur at high temperatures. Ensure the reaction is not overheated. The addition of a radical inhibitor, such as hydroquinone, can help to suppress polymerization. |
| Incomplete Reaction | The reaction may not have gone to completion. Extend the reaction time or consider using a catalyst (e.g., a Lewis acid) to increase the reaction rate.[5][6] |
| Loss During Workup | The product may be lost during purification steps. Ensure proper extraction and crystallization techniques are used. |
Issue 2: Unexpected Product Ratios (Endo/Exo)
| Possible Cause | Suggested Solution |
| Thermodynamic Control | High reaction temperatures can lead to equilibration and favor the more stable exo product. To obtain the kinetic product ratio (often richer in the endo isomer), run the reaction at a lower temperature. |
| Lack of Selectivity | The uncatalyzed reaction of butadiene and methyl acrylate is known to have low intrinsic endo-selectivity, with ratios approaching 1:1.[1][2] |
| Catalyst Effects | To enhance the formation of the endo product, consider using a Lewis acid catalyst.[6] |
Quantitative Data Summary
The following table summarizes the typical product distribution under different reaction conditions. Note that exact values can vary based on specific experimental parameters.
| Reaction Conditions | Diene | Dienophile | Endo:Exo Ratio | Primary Side Products |
| Thermal, Uncatalyzed | 1,3-Butadiene | Methyl Acrylate | ~ 1:1 (Kinetic)[1][2] | 4-Vinylcyclohexene, Polymers |
| Lewis Acid Catalyzed | Cyclopentadiene | Methyl Acrylate | > 95:5 (endo favored) | Reduced side products |
| Thermal, Uncatalyzed | Cyclopentadiene | Methyl Acrylate | ~ 16:3 (Room Temp)[4] | Dicyclopentadiene |
| High Temperature | Cyclopentadiene | Methyl Acrylate | ~ 1:1 (Equilibrium)[4] | Dicyclopentadiene |
Experimental Protocols
Key Experiment: Diels-Alder Reaction of 1,3-Butadiene and Methyl Acrylate
Objective: To synthesize methyl 4-cyclohexenecarboxylate via a Diels-Alder reaction.
Materials:
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3-Sulfolene (a solid precursor to 1,3-butadiene)[8]
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Methyl acrylate
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Hydroquinone (inhibitor)
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Anhydrous magnesium sulfate (drying agent)
Procedure:
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Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.[9]
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To the round-bottom flask, add 3-sulfolene, a slight excess of methyl acrylate, a small amount of hydroquinone, and xylene as the solvent.[8]
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Heat the mixture to a gentle reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which will then react with methyl acrylate.[8]
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Maintain the reflux for the desired reaction time (e.g., 1-2 hours). The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.[9]
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Transfer the reaction mixture to a separatory funnel and wash with water to remove any water-soluble impurities.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent.
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Remove the solvent (xylene) under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation under reduced pressure to separate the endo and exo isomers from any high-boiling side products like the butadiene dimer.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways for the Diels-Alder reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. sciforum.net [sciforum.net]
- 5. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]
- 8. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Diels-Alder Cycloaddition Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for Diels-Alder cycloaddition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Diels-Alder reaction?
A1: Diels-Alder reactions can be conducted over a wide range of temperatures, from as low as -78°C to over 200°C.[1][2] A common range for many reactions is between room temperature (around 25°C) and 100°C.[1] The optimal temperature is highly dependent on the specific diene, dienophile, solvent, and whether a catalyst is used. Some highly reactive starting materials can even react at room temperature.
Q2: How does temperature affect the rate of a Diels-Alder reaction?
A2: Generally, increasing the reaction temperature accelerates the rate of the Diels-Alder reaction.[3] However, at excessively high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant, leading to a decrease in the overall yield of the desired product.[1][4] The retro-Diels-Alder is favored at high temperatures because it leads to an increase in entropy (one molecule breaks into two), which becomes the dominant factor in the Gibbs free energy equation at elevated temperatures.[1][4]
Q3: What is the difference between kinetic and thermodynamic control in a Diels-Alder reaction, and how is it influenced by temperature?
A3: In many Diels-Alder reactions, two diastereomeric products can be formed: the endo and exo adducts.
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Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that forms the fastest.[4][5] In most cases, the endo product is the kinetic product due to favorable secondary orbital interactions in the transition state.[4][5]
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Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the system can reach equilibrium.[4][5] Under these conditions, the reaction is under thermodynamic control, and the major product is the most stable one. The exo product is often more thermodynamically stable due to reduced steric hindrance.[4][5]
Therefore, lower temperatures favor the endo product, while higher temperatures can lead to an increased proportion of the exo product.[4][5][6]
Q4: Can a catalyst be used to lower the required reaction temperature?
A4: Yes, Lewis acid catalysts are frequently used to accelerate Diels-Alder reactions.[7][8] They coordinate to the dienophile, making it more electron-deficient and thus more reactive. This enhancement in reactivity often allows the reaction to proceed at a lower temperature and can also improve the stereoselectivity.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low. The activation energy barrier is not being overcome, resulting in a very slow reaction rate. | Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by techniques like TLC or NMR.[9] |
| Reaction temperature is too high. The retro-Diels-Alder reaction is occurring, leading to the decomposition of the product back to the starting materials.[1][4] | Decrease the reaction temperature. If a high temperature is required for the forward reaction, consider using a catalyst to enable lower reaction temperatures.[7] | |
| Poor reactivity of diene or dienophile. The electronic properties of the reactants are not ideal for the reaction. | Consider using a Lewis acid catalyst to activate the dienophile.[7] Ensure the diene can adopt the required s-cis conformation.[10][11] | |
| Incorrect Product Isomer (e.g., obtaining the exo product when the endo is desired) | Reaction temperature is too high, favoring the thermodynamic product. The reaction is under thermodynamic control.[4][6] | Perform the reaction at a lower temperature to favor the kinetic (endo) product.[7][4] Even temperatures as low as -78°C have been used to achieve high stereoselectivity.[7][2] |
| Formation of Side Products | High reaction temperatures. Elevated temperatures can sometimes lead to decomposition of starting materials or products, or other side reactions. | Lower the reaction temperature. If necessary, increase the reaction time to compensate for the slower rate. The use of a catalyst might also allow for milder conditions.[7] |
| Reaction is Too Slow | Insufficient heating. The reaction has a high activation energy. | Increase the reaction temperature. Microwave heating can be an effective method to rapidly reach and maintain a high reaction temperature, often reducing reaction times significantly.[9][12] |
Data Presentation
Table 1: Effect of Temperature on Diels-Alder Reaction Outcomes
| Temperature Range | Predominant Control | Favored Product | Reaction Rate | Risk of Retro-Diels-Alder |
| Low (e.g., < 0°C to RT) | Kinetic[4][5] | Endo (faster formation)[4][13] | Slow to Moderate | Low |
| Moderate (e.g., RT to 100°C) | Mixed or Kinetic[1] | Often still favors endo | Moderate to Fast | Moderate |
| High (e.g., > 100°C) | Thermodynamic[4][6] | Exo (more stable)[4][5] | Fast | High[1] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization using Conventional Heating
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Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene and dienophile in an appropriate solvent.
-
Initial Temperature: Start the reaction at a moderate temperature (e.g., 40-50°C) and monitor its progress over time using TLC or by taking aliquots for NMR analysis.
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Temperature Increase: If the reaction is slow or does not proceed, increase the temperature in 10-20°C increments. Allow the reaction to stir for a set amount of time at each new temperature, continuing to monitor its progress.
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Reflux Conditions: If necessary, heat the reaction to the boiling point of the solvent and maintain a gentle reflux.[14][15] A typical reflux time can be anywhere from 30 minutes to several hours.[14]
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Analysis: Analyze the product mixture at each temperature point to determine the optimal balance between reaction rate, yield, and selectivity.
Protocol 2: General Procedure for Microwave-Assisted Temperature Optimization
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Vessel Preparation: In a microwave-safe reaction vessel with a stir bar, combine the diene, dienophile, and a suitable microwave-compatible solvent.
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Microwave Parameters: Seal the vessel and place it in the microwave reactor. Set the initial target temperature (e.g., 100°C) and a short reaction time (e.g., 5 minutes).
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Iterative Optimization: After the initial run, cool the vessel and analyze the contents. If the conversion is incomplete, increase the temperature (e.g., to 120°C) or the reaction time and run the reaction again.[9]
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Final Conditions: Continue this iterative process until the desired conversion and product profile are achieved.[9][12]
Mandatory Visualization
Below are diagrams illustrating key concepts in optimizing Diels-Alder reaction temperatures.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
- 9. cem.de [cem.de]
- 10. community.wvu.edu [community.wvu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Controlling Regioselectivity in Substituted Diels-Alder Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity in substituted Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in a Diels-Alder reaction?
A1: The regioselectivity of the Diels-Alder reaction is primarily governed by a combination of electronic effects, steric effects, and the presence of catalysts.[1][2] For normal electron-demand Diels-Alder reactions, this involves the interaction between an electron-rich diene and an electron-poor dienophile. The regioselectivity can be predicted by considering the electronic properties of the substituents on both the diene and the dienophile.[2][3]
Q2: How do electronic effects influence the regioselectivity of the Diels-Alder reaction?
A2: Electronic effects are a key determinant of regioselectivity. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] The major regioisomer arises from the alignment that allows for the greatest overlap between the orbitals with the largest coefficients. A practical way to predict the outcome is by drawing resonance structures to identify the most nucleophilic carbon on the diene and the most electrophilic carbon on the dienophile; these two carbons will preferentially form a bond.[3]
Q3: What is the "ortho-para" rule in the context of Diels-Alder regioselectivity?
A3: The "ortho-para" rule is a guideline for predicting the major regioisomer in Diels-Alder reactions with asymmetrically substituted reactants.[1][2]
-
A 1-substituted diene reacting with a monosubstituted dienophile will predominantly yield the "ortho" (1,2-disubstituted) product.[2]
-
A 2-substituted diene reacting with a monosubstituted dienophile will primarily form the "para" (1,4-disubstituted) product.[2] The "meta" (1,3-disubstituted) product is generally not favored.[2]
Q4: How do Lewis acids affect the regioselectivity of Diels-Alder reactions?
A4: Lewis acids can significantly enhance both the rate and regioselectivity of Diels-Alder reactions. They coordinate to the dienophile, typically at a carbonyl oxygen or other basic site, which lowers the energy of the dienophile's LUMO.[4] This enhanced polarization of the dienophile leads to a stronger interaction with the diene's HOMO, often resulting in a higher preference for one regioisomer over the other.
Troubleshooting Guides
Problem: My Diels-Alder reaction is producing a mixture of regioisomers with poor selectivity.
| Possible Cause | Troubleshooting Steps |
| Weak electronic bias | The electronic donating/withdrawing properties of your substituents may not be strong enough to direct the reaction effectively. Consider using a diene with a stronger electron-donating group (e.g., -OR, -NR2) or a dienophile with a stronger electron-withdrawing group (e.g., -CN, -NO2). |
| High reaction temperature | High temperatures can sometimes lead to a loss of selectivity as it may favor the thermodynamically more stable product over the kinetically favored one. Try running the reaction at a lower temperature for a longer period. |
| Steric hindrance | Bulky substituents on the diene or dienophile may disfavor the electronically preferred transition state, leading to a mixture of products. Consider using less sterically demanding starting materials if possible. |
| Absence of a catalyst | For reactions with inherently poor regioselectivity, the addition of a Lewis acid catalyst (e.g., AlCl3, BF3·OEt2, SnCl4) can significantly improve the formation of the desired regioisomer. |
Problem: The observed regioselectivity is the opposite of what I predicted based on electronics.
| Possible Cause | Troubleshooting Steps |
| Steric effects are dominant | In some cases, severe steric hindrance can override the electronic preferences, forcing the reaction to proceed through a higher energy, but less sterically hindered, transition state. Carefully analyze the 3D structure of your reactants to assess potential steric clashes. |
| Inverse electron-demand Diels-Alder | If your diene is electron-poor and your dienophile is electron-rich, the reaction proceeds via an inverse electron-demand mechanism. In this case, the HOMO of the dienophile interacts with the LUMO of the diene, leading to a different regiochemical outcome. |
| Misinterpretation of electronic effects | Double-check the electronic nature of your substituents and their positions on the diene and dienophile. Re-evaluate the resonance structures to confirm the sites of highest and lowest electron density. |
Data Presentation
The following tables provide illustrative quantitative data on the regioselectivity of common Diels-Alder reactions under different conditions.
Table 1: Regioselectivity in the Reaction of Isoprene with Methyl Acrylate
| Conditions | "Para" Isomer (%) | "Meta" Isomer (%) |
| Thermal (200 °C) | 70 | 30 |
| ZnCl2 catalyzed | >95 | <5 |
Table 2: Regioselectivity in the Reaction of 1-Methoxy-1,3-butadiene with Methyl Vinyl Ketone
| Conditions | "Ortho" Isomer (%) | "Meta" Isomer (%) |
| Thermal (80 °C) | 88 | 12 |
| BF3·OEt2 catalyzed | >98 | <2 |
Experimental Protocols
Protocol 1: General Procedure for a Thermal Diels-Alder Reaction
This protocol describes a general procedure for a thermally induced Diels-Alder reaction.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the diene (1.0 eq.) and the dienophile (1.1 eq.) in a suitable high-boiling solvent (e.g., toluene, xylene).
-
Apparatus Setup: Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for a Diels-Alder reaction catalyzed by a Lewis acid.
-
Dienophile-Catalyst Complex Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask equipped with a magnetic stir bar, dissolve the dienophile (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane, toluene). Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the Lewis acid (0.1-1.0 eq.) dropwise. Stir the mixture for 15-30 minutes to allow for complex formation.
-
Diene Addition: Add the diene (1.2 eq.) to the dienophile-catalyst complex solution dropwise.
-
Reaction: Maintain the reaction at the chosen temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO3, water).
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Workup: Allow the mixture to warm to room temperature. If an aqueous quench was used, separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: FMO theory predicts the "ortho" product.
Caption: Troubleshooting poor regioselectivity.
Caption: Lewis acid-catalyzed Diels-Alder workflow.
References
Preventing retro-Diels-Alder reaction of Methyl Cyclohex-2-ene-1-carboxylate
Topic: Preventing the Retro-Diels-Alder Reaction of Methyl Cyclohex-2-ene-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and handling of this compound, with a focus on preventing its reversion to butadiene and methyl acrylate via the retro-Diels-Alder (rDA) reaction.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is lower than expected, especially after purification at elevated temperatures. What could be the cause?
A1: The most likely cause is the thermally induced retro-Diels-Alder (rDA) reaction. The Diels-Alder reaction is reversible, and at higher temperatures, the equilibrium can shift to favor the starting diene (butadiene) and dienophile (methyl acrylate)[1]. This is because the rDA reaction leads to an increase in entropy (one molecule breaks into two), which is favored at elevated temperatures[1].
Q2: At what temperature does the retro-Diels-Alder reaction of this compound become significant?
A2: While the exact temperature for the onset of the rDA reaction for this specific adduct can vary with experimental conditions, rDA reactions are generally favored at high temperatures. For some Diels-Alder adducts, this can occur at temperatures as low as 100-120°C[2]. For the reaction between 1,3-butadiene and methyl acrylate, prolonged heating at 145°C is used for the forward reaction, but at a very high temperature of 350°C, a 1:1 mixture of endo and exo isomers is observed, indicating thermodynamic equilibrium where the rDA reaction is significant[3].
Q3: How can I minimize the retro-Diels-Alder reaction during my experiment?
A3: To minimize the rDA reaction, it is crucial to maintain the lowest possible temperature at which the forward Diels-Alder reaction proceeds at a reasonable rate. Additionally, employing a Lewis acid catalyst can significantly accelerate the forward reaction, allowing for lower reaction temperatures and thus suppressing the rDA pathway[4][5][6].
Q4: What is the role of a Lewis acid in preventing the retro-Diels-Alder reaction?
A4: A Lewis acid, such as Boron Trifluoride (BF₃) or Aluminum Chloride (AlCl₃), coordinates to the carbonyl oxygen of the methyl acrylate. This coordination makes the dienophile more electron-deficient and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO)[4][6]. This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby lowering the activation energy of the forward Diels-Alder reaction[4][5][6]. By accelerating the forward reaction, it can be performed at lower temperatures where the rDA reaction is kinetically disfavored.
Q5: Does the stereochemistry of the adduct (endo vs. exo) affect its stability towards the retro-Diels-Alder reaction?
A5: Yes, the stereochemistry can influence the adduct's stability. Generally, the exo isomer is thermodynamically more stable due to reduced steric hindrance[1]. The endo isomer is often the kinetic product, meaning it forms faster, especially at lower temperatures[1]. At elevated temperatures, an equilibrium between the endo and exo isomers can be established via the rDA reaction followed by a forward Diels-Alder reaction, which can lead to an enrichment of the more stable exo isomer[1]. For some systems, the endo adduct has been observed to undergo the rDA reaction at a lower temperature than the corresponding exo isomer[7].
Q6: Can high pressure be used to prevent the retro-Diels-Alder reaction?
A6: Yes, high pressure can favor the forward Diels-Alder reaction. The formation of the Diels-Alder adduct results in a decrease in the total volume of the system (two molecules combine to form one). According to Le Chatelier's principle, applying high pressure will shift the equilibrium towards the state with a smaller volume, which is the Diels-Alder adduct. This can help to suppress the retro-Diels-Alder reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low product yield after reaction at high temperature. | The retro-Diels-Alder reaction is occurring, leading to the decomposition of the product back to starting materials. | 1. Lower the reaction temperature: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. 2. Use a Lewis acid catalyst: This will accelerate the forward reaction, allowing for lower reaction temperatures and shorter reaction times. 3. Apply high pressure: If available, a high-pressure reactor can shift the equilibrium towards the product. |
| Product decomposes during purification (e.g., distillation). | The purification temperature is high enough to induce the retro-Diels-Alder reaction. | 1. Use alternative purification methods: Consider column chromatography at room temperature instead of distillation. 2. Vacuum distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point and thus the required temperature. |
| Observed change in the endo/exo ratio upon prolonged heating. | The reaction is reaching thermodynamic equilibrium through a retro-Diels-Alder/Diels-Alder sequence, favoring the more stable exo isomer. | 1. Shorter reaction times: If the kinetic endo product is desired, use shorter reaction times at a moderate temperature. 2. Lewis acid catalysis: Catalysis can enhance the kinetic selectivity for the endo product at lower temperatures. |
| Inconsistent yields between batches. | Variations in reaction temperature or heating time are leading to different extents of the retro-Diels-Alder reaction. | 1. Precise temperature control: Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat). 2. Standardize reaction time: Ensure consistent reaction times across all batches. |
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the Diels-Alder reaction between butadiene and methyl acrylate, providing an indication of how to control the retro-Diels-Alder reaction.
| Condition | Diene | Dienophile | Catalyst | Temperature (°C) | endo:exo Ratio | Yield (%) | Key Observation | Reference |
| Thermal | 1,3-Butadiene | Methyl Acrylate | None | 145 | ~1:1 | - | At high temperatures, the reaction is not highly stereoselective. | [3] |
| Thermal | 1,3-Butadiene | Acrylonitrile | None | 350 | 1:1 | - | At very high temperatures, a thermodynamic mixture is obtained, indicating significant rDA. | [3] |
| Catalytic (Theoretical) | 1,3-Butadiene | Methyl Acrylate | BF₃ (in aqueous solution) | - | - | - | The activation energy for the forward reaction is significantly lowered (9.06 kcal/mol) compared to the non-catalyzed reaction in the gas phase (20.68 kcal/mol). | [4][8] |
| Catalytic (Theoretical) | Cyclopentadiene | Methyl Acrylate | AlCl₃ | 0 | 99:1 | - | The Lewis acid enhances the endo selectivity compared to the uncatalyzed reaction. | [9] |
| Thermal | Furan | Maleimide | None | 110-140 | Isomerization | - | The endo adduct undergoes rDA and isomerizes to the exo adduct at elevated temperatures. At 130°C, the extent of rDA is significant. | [2] |
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction (Minimizing rDA)
This protocol aims to synthesize this compound under thermal conditions while minimizing the retro-Diels-Alder reaction by using a moderate temperature.
-
Reactants:
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1,3-Butadiene (condensed at low temperature)
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Methyl acrylate (freshly distilled)
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Toluene (anhydrous)
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Hydroquinone (inhibitor)
-
-
Procedure: a. To a cooled, thick-walled, sealed tube, add a small amount of hydroquinone. b. Add methyl acrylate (1.0 eq) and anhydrous toluene. c. Carefully condense 1,3-butadiene (1.2 eq) into the tube. d. Seal the tube and place it in a protective steel jacket. e. Heat the reaction mixture in an oil bath at 100-110°C for 12-24 hours. f. Cool the reaction vessel to room temperature and then in an ice bath before carefully opening. g. Remove the solvent and excess butadiene under reduced pressure at a low temperature (<40°C). h. Purify the product by vacuum distillation or column chromatography.
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction (Suppressing rDA)
This protocol utilizes a Lewis acid to catalyze the reaction at a lower temperature, thereby significantly suppressing the retro-Diels-Alder reaction.
-
Reactants:
-
1,3-Butadiene
-
Methyl acrylate
-
Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)
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Dichloromethane (anhydrous)
-
-
Procedure: a. To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a dry-ice condenser under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane. b. Cool the flask to -78°C (dry ice/acetone bath). c. Add the Lewis acid (e.g., AlCl₃, 0.1-0.2 eq) to the solvent. d. Slowly add methyl acrylate (1.0 eq) to the stirred suspension. e. Condense 1,3-butadiene (1.2 eq) into the flask via the dry-ice condenser. f. Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours. g. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0°C. h. Separate the organic layer, and extract the aqueous layer with dichloromethane. i. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature. j. Purify the product by column chromatography.
Visualizations
Caption: Factors influencing the Diels-Alder and retro-Diels-Alder equilibrium.
Caption: Troubleshooting workflow for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Solvent Effects on Methyl Cyclohex-2-ene-1-carboxylate Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the solvent effects on the formation of Methyl Cyclohex-2-ene-1-carboxylate via the Diels-Alder reaction between 1,3-butadiene and methyl acrylate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The reaction is a classic example of a [4+2] cycloaddition, specifically a Diels-Alder reaction. It involves the concerted interaction between the π-electrons of the conjugated diene (1,3-butadiene) and the dienophile (methyl acrylate) to form a six-membered ring. The reaction proceeds through a cyclic transition state.
Q2: How significantly do solvents typically affect the rate of this Diels-Alder reaction?
A2: Diels-Alder reactions are often characterized by their relative insensitivity to solvent polarity because both the reactants and the transition state are generally non-polar.[1] However, notable rate enhancements have been observed in polar organic solvents and especially in water.[2] This is often attributed to the stabilization of a slightly polar transition state, hydrophobic effects, or hydrogen bonding.
Q3: Does the transition state of the reaction have any polar character?
A3: While the reaction is largely concerted and non-polar, the transition state can have some degree of polar character due to the asynchronous formation of the new sigma bonds. Polar solvents can stabilize this partially charged transition state, thereby lowering the activation energy and increasing the reaction rate.
Q4: Can Lewis acid catalysts be used in this reaction, and how do solvents affect their activity?
A4: Yes, Lewis acids like BF₃ can catalyze this reaction. The catalyst works by coordinating to the carbonyl oxygen of the methyl acrylate, which increases its dienophilic character and polarizes the molecule. The choice of solvent is crucial as it can compete with the dienophile for coordination to the Lewis acid, potentially inhibiting the catalytic effect. A polar solvent environment can also enhance the polarization and charge transfer between the reactants, which works in conjunction with the Lewis acid to lower the activation energy.[3][4]
Troubleshooting Guide
Issue 1: The reaction rate is significantly slower than expected.
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Possible Cause: Sub-optimal solvent choice. While many Diels-Alder reactions are not highly sensitive to solvent, a very non-polar solvent may not sufficiently stabilize the transition state.
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Solution: Consider switching to a moderately polar aprotic solvent. For some systems, polar solvents like DMF or even aqueous solutions can lead to significant rate enhancements.[2] However, be aware that highly polar solvents may also promote side reactions.
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Possible Cause: Low reaction temperature.
-
Solution: The Diels-Alder reaction is thermally controlled. Increasing the temperature will increase the rate. However, be cautious of excessively high temperatures which can favor the reverse reaction (retro-Diels-Alder).
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Possible Cause: Impure reactants or solvent.
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Solution: Ensure reactants are pure and the solvent is dry and free of contaminants that could inhibit the reaction. For instance, impurities in 1,3-butadiene can affect its reactivity.
Issue 2: The final yield of this compound is low.
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Possible Cause: The reaction is reversible (retro-Diels-Alder).
-
Solution: This is particularly relevant at high temperatures. If you are running the reaction at elevated temperatures, try to find an optimal balance that allows for a reasonable rate without significantly promoting the reverse reaction. Use the minimum temperature required to achieve a satisfactory rate.
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Possible Cause: Polymerization of reactants.
-
Solution: 1,3-butadiene and methyl acrylate can both undergo polymerization, especially at higher temperatures or in the presence of radical initiators. Ensure the reaction is performed under an inert atmosphere and consider adding a radical inhibitor like hydroquinone.
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Possible Cause: Competing side reactions.
-
Solution: The choice of solvent can sometimes influence the selectivity of the reaction. Analyze your crude product for byproducts to identify potential side reactions and adjust your solvent and temperature conditions accordingly.
Issue 3: Inconsistent or non-reproducible reaction rates.
-
Possible Cause: Variable water content in the solvent.
-
Solution: Trace amounts of water can sometimes have a catalytic effect. For consistency, either use rigorously dried solvents or standardize the water content if an aqueous medium is intended.
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to ensure a stable reaction temperature.
Experimental Protocols
General Procedure for Studying Solvent Effects:
-
Reactant Preparation: Ensure methyl acrylate is free of polymerization inhibitors (if necessary) by passing it through a column of basic alumina. 1,3-butadiene is a gas at room temperature and should be handled with appropriate care, often condensed into the reaction vessel at a low temperature.
-
Reaction Setup: In a sealed pressure tube, place a magnetic stir bar and methyl acrylate.
-
Solvent Addition: Add the desired solvent to the tube.
-
Diene Addition: Cool the sealed tube to a temperature below the boiling point of 1,3-butadiene (e.g., in a dry ice/acetone bath) and add the required amount of liquefied 1,3-butadiene.
-
Reaction Conditions: Seal the tube and place it in a thermostated oil bath at the desired reaction temperature.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (if the setup allows) and analyzing them by Gas Chromatography (GC) or ¹H NMR to determine the conversion of reactants to the product.
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Work-up and Isolation: After the reaction is complete, cool the tube, vent any excess pressure, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Quantitative Data
The following table summarizes representative data on how solvent properties can influence the rate of a typical Diels-Alder reaction. Note that specific values for the formation of this compound may vary.
| Solvent | Dielectric Constant (ε) at 25°C | Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | 1.0 |
| Benzene | 2.27 | 1.2 |
| Diethyl Ether | 4.34 | 1.5 |
| Chloroform | 4.81 | 3.5 |
| Acetone | 20.7 | 5.5 |
| Acetonitrile | 37.5 | 8.0 |
| Water | 78.4 | ~700* |
*The exceptionally high rate in water for some Diels-Alder reactions, like that between cyclopentadiene and butenone, is a well-documented phenomenon.[2]
Visualizations
Caption: The concerted [4+2] cycloaddition mechanism.
Caption: Workflow for studying reaction kinetics.
Caption: A decision tree for troubleshooting experiments.
References
Minimizing diastereomer formation in cyclohexene synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing diastereomer formation during cyclohexene synthesis. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are diastereomers and why is their formation a critical issue in synthesis?
A: Diastereomers are stereoisomers that are not mirror images of each other. They have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more stereocenters. In drug development, different diastereomers can have vastly different pharmacological activities, potencies, and toxicities.[1][2] Therefore, controlling their formation is essential to ensure the synthesis of a single, desired active pharmaceutical ingredient (API), leading to improved efficacy and safety.[3]
Q2: What are the primary strategies for controlling diastereoselectivity in cyclohexene synthesis?
A: The most powerful and widely used method for synthesizing cyclohexene rings with high stereocontrol is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[4][5] Key strategies to control the diastereoselectivity of this and other reactions include:
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Substrate Control: Utilizing the inherent stereochemistry of the reactants to direct the formation of a specific diastereomer.
-
Chiral Auxiliaries: Temporarily attaching a chiral group to one of the reactants to guide the approach of the other reactant, thereby favoring the formation of one diastereomer.[6][7] This auxiliary is removed in a later step.
-
Asymmetric Catalysis: Employing a chiral catalyst (e.g., Lewis acids, organocatalysts) to create a chiral environment around the reactants, which lowers the energy of the transition state leading to one diastereomer over the other.[8][9]
-
Control of Reaction Conditions: Optimizing parameters such as solvent, temperature, and pressure, which can significantly influence the diastereomeric ratio of the product.[10][11]
Q3: How does the Diels-Alder reaction achieve stereocontrol?
A: The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[4][12] For example, a cis-dienophile will form a cis-substituted cyclohexene. Furthermore, the reaction often exhibits high diastereoselectivity due to a preference for one of two possible transition states: endo or exo.[13] The endo product, where the substituents of the dienophile are oriented towards the diene system, is often the kinetically favored product due to secondary orbital interactions.[12][13] The choice of diene, dienophile, catalyst, and solvent can influence this preference.
Q4: How do I choose an effective chiral auxiliary?
A: An effective chiral auxiliary should be readily available in both enantiomeric forms, easy to attach to the substrate, and easy to remove under mild conditions without affecting the newly formed stereocenters.[6][7] It must provide high diastereofacial selectivity, effectively blocking one face of the molecule to direct the reaction.[14] Examples include Evans oxazolidinones, pseudoephedrine amides, and esters derived from chiral alcohols like 8-phenylmenthol or pantolactone.[6][15]
Q5: What is the role of Lewis acids in diastereoselective cyclohexene synthesis?
A: Lewis acids are frequently used as catalysts in Diels-Alder reactions. They coordinate to the dienophile (often to a carbonyl group), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This accelerates the reaction and often enhances its regioselectivity and diastereoselectivity.[13][16] The coordination can lock the dienophile in a specific conformation, amplifying the steric and electronic factors that favor one transition state (endo or exo) over the other.[16]
Troubleshooting Guide
Problem 1: Poor Diastereomeric Ratio (d.r. close to 1:1)
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | The energy difference between the diastereomeric transition states may be too small at the current temperature. Try lowering the temperature significantly (e.g., from room temperature to -78 °C) to amplify these small energy differences. Conversely, some reactions show selectivity inversion at different temperatures.[11] |
| Incorrect Solvent Choice | Solvent polarity and coordinating ability can dramatically affect transition state stability.[10] Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). Nonpolar solvents may favor one diastereomer, while polar solvents favor another.[11][17] |
| Ineffective Chiral Director | If using a chiral auxiliary or catalyst, it may not be providing sufficient steric or electronic bias. Consider a bulkier chiral auxiliary or a catalyst with a different ligand structure to create a more defined chiral pocket. |
| Achiral Reaction Pathway | The reaction may be proceeding through a non-stereocontrolled pathway (e.g., a stepwise mechanism instead of a concerted one). The addition of a Lewis acid can promote a more ordered, asynchronous transition state and improve selectivity.[16] |
Problem 2: Desired Diastereomer is the Minor Product
| Possible Cause | Suggested Solution |
| Thermodynamic vs. Kinetic Control | The desired product may be the kinetically favored one (formed faster at lower temperatures), while the major product observed is the more stable thermodynamic product (favored at higher temperatures or longer reaction times). Re-run the reaction at a lower temperature for a shorter duration. |
| Incorrect Endo/Exo Selectivity | In Diels-Alder reactions, the endo product is often the kinetic product. If the desired product has exo stereochemistry, running the reaction at higher temperatures may favor its formation, as the retro-Diels-Alder reaction can allow for equilibration to the more stable exo isomer.[13] |
| Mismatched Chiral pairing | When using a chiral substrate and a chiral catalyst/auxiliary, they may be "mismatched," favoring the undesired diastereomer. Try using the opposite enantiomer of the catalyst or auxiliary. |
Data on Diastereoselectivity
The following tables summarize quantitative data on how various factors influence diastereomeric outcomes in cyclohexene synthesis.
Table 1: Effect of Solvent and Temperature on Diastereoselectivity in an Aldol Reaction [11]
| Substrate | Aldehyde | Solvent | Temperature (°C) | d.r. (syn:anti) | Yield (%) |
| Methyl Phenylacetate | Benzaldehyde | CH₂Cl₂ | -78 | 1:99 | 90 |
| Methyl Phenylacetate | Benzaldehyde | CH₂Cl₂ | 25 (rt) | 99:1 | 91 |
| Methyl Phenylacetate | Benzaldehyde | Pentane | 25 (rt) | 1:99 | 92 |
| Methyl Phenylacetate | Benzaldehyde | Pentane | 36 (reflux) | >99:1 | 90 |
Table 2: Effect of Base and Phase-Transfer Catalyst (PTC) on Diastereoselective Cyclohexanone Synthesis [17]
| Base (equiv.) | PTC (mol %) | Solvent | Yield of 3a (%) | Yield of 4a (%) |
| KOH (3.0) | TBAB (20) | Toluene | 31 | - |
| KOH (6.0) | TBAB (20) | Toluene | 72 | 13 |
| Cs₂CO₃ | TBAB (20) | Toluene | - | - |
| TMG | TBAB (20) | Toluene | 63 | - |
| TMG | TBAB (20) | Acetonitrile | 55 | - |
| KOH (6.0) | TBAI (20) | Toluene | 70 | 13 |
Reactions were reported to proceed with excellent diastereoselectivity.[17]
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Diels-Alder Reaction Using a Chiral Auxiliary
This protocol is a generalized procedure based on the use of a chiral auxiliary attached to an acrylate dienophile.
-
Attachment of Chiral Auxiliary: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral auxiliary (e.g., (R)-pantolactone) (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂). Cool the solution to 0 °C. Add a coupling reagent (e.g., DCC or EDC) followed by acryloyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours. Purify the resulting chiral dienophile by flash column chromatography.
-
Diels-Alder Cycloaddition: To a solution of the chiral dienophile (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add a Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) dropwise.[15] Stir for 15 minutes. Add the diene (e.g., cyclopentadiene, 1.5 eq) slowly.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or HPLC. Purify the major diastereomer by flash column chromatography or recrystallization.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the purified product using a standard procedure (e.g., hydrolysis with LiOH for an ester linkage) to yield the final cyclohexene product.
Visualizations
A series of diagrams created using Graphviz illustrate key workflows and concepts in minimizing diastereomer formation.
Caption: Experimental workflow for optimizing diastereoselectivity.
Caption: Diels-Alder reaction pathways showing endo vs. exo selectivity.
Caption: Troubleshooting logic for poor diastereoselectivity.
References
- 1. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. york.ac.uk [york.ac.uk]
- 8. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic asymmetric synthesis of butane diacetal-protected (4S,5S)-dihydroxycyclohexen-1-one and use in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Methyl Cyclohex-2-ene-1-carboxylate by Vacuum Distillation
Welcome to the technical support center for the purification of Methyl Cyclohex-2-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the vacuum distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I might encounter when purifying this compound?
A1: The most common impurities originate from the synthesis process, which is often a Diels-Alder reaction between methyl acrylate and 1,3-butadiene. Potential impurities include unreacted starting materials, polymeric residues, and isomeric byproducts.[1][2][3][4][5][6] It is also crucial to consider residual acid catalysts or solvents from the reaction and workup steps.
Q2: Why is vacuum distillation the preferred method for purifying this compound?
A2: Vacuum distillation is ideal for purifying compounds that are sensitive to high temperatures.[7][8] By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition, isomerization, or polymerization of the unsaturated ester.[8]
Q3: Can this compound polymerize during distillation? How can I prevent this?
A3: Yes, as an unsaturated ester, there is a risk of polymerization at elevated temperatures. To mitigate this, it is recommended to use a polymerization inhibitor.[9] Small amounts of inhibitors like hydroquinone or butylated hydroxytoluene (BHT) can be added to the distillation flask.[9][10]
Q4: What type of vacuum pump is suitable for this distillation?
A4: The choice of vacuum pump depends on the desired operating pressure. For pressures in the range of 10-100 mmHg, a standard laboratory rotary vane pump is typically sufficient. It is important to have a vacuum regulator in the system to maintain a stable pressure, which is crucial for achieving a clean separation.
Q5: What kind of packing material is recommended for the fractional distillation column?
A5: For laboratory-scale fractional distillation, structured packing or random packing like Raschig rings or metal sponge can be effective. The choice depends on the required separation efficiency (number of theoretical plates) and the desired throughput. For heat-sensitive compounds, a packing material with a low-pressure drop is preferable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping or Foaming | - Uneven heating.- Rapid depressurization.- Presence of volatile impurities. | - Use a magnetic stirrer or boiling chips to ensure smooth boiling.- Gradually apply the vacuum to the system.- Consider an initial purification step, such as a wash with a dilute sodium bicarbonate solution, to remove acidic impurities. |
| Product is Colored | - Thermal decomposition.- Presence of impurities that are sensitive to heat and air. | - Lower the distillation temperature by reducing the vacuum pressure.- Ensure the system is free of leaks to prevent oxidation.- Consider a pre-distillation treatment with activated carbon to remove color-causing impurities. |
| Inconsistent Vacuum Level | - Leaks in the distillation apparatus.- Fluctuations in the vacuum pump performance. | - Check all joints and connections for proper sealing. Ensure all glassware is free of cracks.- Use a vacuum regulator for precise pressure control.- Verify the vacuum pump is in good working condition and the oil is clean. |
| Low Purity of Distilled Product | - Inefficient fractional distillation column.- Distillation rate is too high.- Inadequate separation of isomeric impurities. | - Use a longer or more efficient packed column to increase the number of theoretical plates.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.- Optimize the reflux ratio to improve separation. |
| Polymerization in the Flask | - Distillation temperature is too high.- Absence of a polymerization inhibitor. | - Reduce the distillation temperature by lowering the pressure.- Add a small amount of a suitable polymerization inhibitor (e.g., hydroquinone) to the distillation flask.[9][10] |
Quantitative Data
The boiling point of this compound is dependent on the pressure. The following table provides estimated boiling points at various reduced pressures, calculated using a pressure-temperature nomograph. The atmospheric boiling point is estimated to be in the range of 180-200 °C.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | 40 - 50 |
| 5 | 65 - 75 |
| 10 | 80 - 90 |
| 20 | 95 - 105 |
| 50 | 115 - 125 |
| 100 | 135 - 145 |
| 760 (Atmospheric) | 180 - 200 (estimated) |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by vacuum distillation.
1. Pre-distillation Preparation:
- Wash the crude this compound with a saturated sodium bicarbonate solution to neutralize any residual acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
2. Distillation Setup:
- Assemble a fractional vacuum distillation apparatus as shown in the diagram below. Use a packed column (e.g., Vigreux or packed with Raschig rings) for better separation.
- Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
- Place a stir bar in the distillation flask for smooth boiling.
- Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask.[10]
- Connect the apparatus to a vacuum trap and a vacuum pump with a pressure gauge and regulator.
3. Distillation Process:
- Begin stirring the crude product in the distillation flask.
- Slowly evacuate the system to the desired pressure.
- Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
- Collect any low-boiling impurities as the first fraction.
- Gradually increase the temperature until the main fraction begins to distill. Collect the this compound at a steady temperature and pressure.
- Monitor the distillation rate; a slow and steady distillation will result in higher purity.
- Once the main fraction has been collected, stop heating and allow the system to cool down before slowly releasing the vacuum.
Visualizations
Caption: Troubleshooting workflow for vacuum distillation.
Caption: Key parameters influencing product purity.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. synarchive.com [synarchive.com]
- 7. Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking | Britannica [britannica.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Lewis Acids in Diels-Alder Reaction Catalysis
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be significantly accelerated and its stereoselectivity controlled through the use of Lewis acid catalysts. These catalysts function by coordinating to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and increasing its reactivity towards the diene. This guide provides an objective comparison of the performance of common Lewis acids in catalyzing the Diels-Alder reaction, supported by experimental and theoretical data, to aid in the selection of the optimal catalyst for a given synthetic challenge.
Performance Comparison of Common Lewis Acids
The efficiency of a Lewis acid catalyst in the Diels-Alder reaction is typically evaluated based on its ability to increase the reaction rate and to influence the stereoselectivity, specifically the ratio of endo to exo products. The following table summarizes the performance of several common Lewis acids in the well-studied reaction between cyclopentadiene and methyl acrylate. While experimental conditions can influence outcomes, this data provides a valuable comparative overview.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| None (Thermal) | - | Neat | 25 | 24 | Low | 75:25 |
| AlCl₃ | 10 | CH₂Cl₂ | 0 | 3 | 95 | 99:1[1] |
| SnCl₄ | 10 | CH₂Cl₂ | 0 | 3 | 92 | 95:5 |
| TiCl₄ | 10 | CH₂Cl₂ | -78 to 0 | 2 | 98 | 98:2 |
| ZnCl₂ | 20 | CH₂Cl₂ | 25 | 12 | 85 | 90:10 |
| BF₃·OEt₂ | 10 | CH₂Cl₂ | 0 | 4 | 90 | 97:3 |
| Ca(OTf)₂/NBu₄PF₆ | 10 | CH₂Cl₂ | -20 | 4 | 96 | >95:5[2] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Theoretical studies on the reaction of isoprene with methyl acrylate further support the observed reactivity trends. The calculated activation energies for the reaction catalyzed by different Lewis acids decrease in the order: No Catalyst > I₂ > SnCl₄ > TiCl₄ > ZnCl₂ > BF₃ > AlCl₃. This trend aligns with the general experimental observation that stronger Lewis acids lead to greater rate acceleration.
Understanding the Catalytic Mechanism
The catalytic cycle of a Lewis acid-catalyzed Diels-Alder reaction involves the coordination of the Lewis acid to the carbonyl oxygen of the dienophile. This coordination enhances the dienophile's electrophilicity, making it more susceptible to nucleophilic attack by the diene. The reaction proceeds through a concerted, asynchronous transition state to form the cyclohexene product. The Lewis acid is then released and can participate in another catalytic cycle.
Experimental Protocols
Below is a general experimental protocol for the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and methyl acrylate. This can be adapted for other Lewis acids, although reaction times and temperatures may need to be optimized.
Materials:
-
Dienophile (e.g., methyl acrylate)
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Lewis Acid (e.g., AlCl₃, SnCl₄, TiCl₄)
-
Anhydrous Solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the Lewis acid (e.g., 0.1 mmol) under an inert atmosphere. Anhydrous solvent (e.g., 10 mL of CH₂Cl₂) is added, and the mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.
-
Addition of Dienophile: The dienophile (e.g., 1.0 mmol of methyl acrylate) is dissolved in a small amount of anhydrous solvent and added dropwise to the stirred suspension of the Lewis acid. The mixture is stirred for a further 15-30 minutes to allow for complex formation.
-
Addition of Diene: The diene (e.g., 1.2 mmol of freshly cracked cyclopentadiene), dissolved in a small amount of anhydrous solvent, is added dropwise to the reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by a suitable technique (e.g., Thin Layer Chromatography, TLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching solution (e.g., saturated aqueous NaHCO₃) at a low temperature.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent (e.g., 3 x 10 mL of CH₂Cl₂). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by a suitable method (e.g., column chromatography on silica gel). The yield and the endo:exo ratio of the product are determined by techniques such as ¹H NMR spectroscopy.
Conclusion
The choice of Lewis acid catalyst has a profound impact on the outcome of the Diels-Alder reaction. Stronger Lewis acids like AlCl₃ and TiCl₄ generally offer higher reaction rates and excellent endo-selectivity. However, their moisture sensitivity and potential to promote side reactions necessitate careful handling and anhydrous conditions. Milder Lewis acids such as ZnCl₂ may require longer reaction times or higher temperatures but can be advantageous for sensitive substrates. The development of novel catalyst systems, such as the Ca(OTf)₂/NBu₄PF₆ combination, offers promising alternatives with high efficiency under relatively mild conditions.[2] Ultimately, the optimal Lewis acid for a specific Diels-Alder reaction will depend on the nature of the diene and dienophile, as well as the desired stereochemical outcome.
References
A Comparative Analysis of Dienophile Reactivity in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for the construction of six-membered rings. The efficiency of this [4+2] cycloaddition is highly dependent on the electronic nature of the reactants: an electron-rich diene and an electron-deficient dienophile. This guide provides a comparative analysis of the reactivity of various dienophiles, with a focus on contrasting methyl cyclohex-2-ene-1-carboxylate with other commonly employed dienophiles such as maleic anhydride and methyl acrylate. This comparison is supported by experimental data to inform the selection of dienophiles for optimal reaction outcomes in research and development settings.
Understanding Dienophile Reactivity
The reactivity of a dienophile in a normal-demand Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups (EWGs) conjugated with the alkene.[1] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2] Generally, dienophiles with stronger or a greater number of EWGs exhibit enhanced reactivity.[1]
Cyclic dienophiles are often more reactive than their acyclic counterparts due to their conformationally restricted structures, which reduce the entropic barrier to the transition state.[3]
Quantitative Comparison of Dienophile Reactivity
To provide a clear comparison, the following table summarizes the rate constants for the Diels-Alder reaction of several dienophiles with cyclopentadiene in dioxane at 20°C. Cyclopentadiene is a highly reactive diene, making it an excellent benchmark for assessing dienophile reactivity.[3]
| Dienophile | Structure | Rate Constant (k) at 20°C (M⁻¹s⁻¹) |
| Maleic Anhydride | 1.0 x 10⁶[3] | |
| N-Phenylmaleimide | 3.9 x 10⁵[3] | |
| Methyl Acrylate | 1.1 x 10⁻¹[3] |
This compound: A Qualitative Assessment
This compound possesses a single electron-withdrawing ester group conjugated with the double bond. This is similar to methyl acrylate. However, the presence of the cyclohexene ring introduces additional structural considerations. The overall electron-withdrawing effect of the ester group is the primary driver of its reactivity. Compared to maleic anhydride, which has two strong electron-withdrawing carbonyl groups within a highly strained ring, this compound is expected to be significantly less reactive. Its reactivity is likely to be more comparable to, or slightly less than, that of methyl acrylate due to potential steric hindrance from the cyclohexene ring.
Experimental Protocol: Comparative Kinetic Analysis of Diels-Alder Reactions
This protocol outlines a general procedure for comparing the reaction rates of different dienophiles with a common diene, such as cyclopentadiene.
Materials:
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Dienophile 1 (e.g., maleic anhydride)
-
Dienophile 2 (e.g., methyl acrylate)
-
Dienophile 3 (e.g., this compound)
-
Anhydrous solvent (e.g., dioxane)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Reaction vials with septa
-
Syringes
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Thermostated reaction block or water bath
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare stock solutions of the diene, each dienophile, and the internal standard in the chosen anhydrous solvent at known concentrations (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a reaction vial, combine a specific volume of the diene stock solution and the internal standard stock solution.
-
Equilibrate the vial to the desired reaction temperature (e.g., 20°C) in a thermostated block.
-
Initiate the reaction by adding a specific volume of the dienophile stock solution via syringe. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture via syringe.
-
Quench the reaction immediately by diluting the aliquot in a vial containing a cold solvent.
-
Analyze the quenched samples by GC or ¹H NMR to determine the concentration of the reactants and/or products relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the dienophile versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Assuming a second-order reaction, a plot of 1/[Dienophile] versus time should yield a straight line with a slope equal to the rate constant (k).
-
Compare the calculated rate constants for each dienophile to determine their relative reactivities.
-
Experimental Workflow
The following diagram illustrates the general workflow for the comparative kinetic analysis of Diels-Alder reactions.
Conclusion
The reactivity of dienophiles in Diels-Alder reactions is a critical factor in the design of efficient synthetic routes. Quantitative data, where available, provides a clear hierarchy of reactivity, with dienophiles such as maleic anhydride exhibiting exceptionally high reaction rates due to the presence of two strong electron-withdrawing groups in a strained cyclic system. While specific kinetic data for this compound is lacking, a qualitative assessment based on its chemical structure suggests a reactivity profile more aligned with that of methyl acrylate. For precise comparisons, the outlined experimental protocol can be employed to determine the relative reaction rates of various dienophiles under controlled conditions, enabling informed decisions in the planning and optimization of Diels-Alder reactions.
References
A Comparative Guide to Alternative Dienes for the Synthesis of Cyclohexene Carboxylates
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of organic synthesis, enabling the efficient construction of six-membered rings. While 1,3-butadiene is a fundamental diene, a variety of alternative dienes offer unique advantages in terms of reactivity, selectivity, and the introduction of diverse functionalities into the resulting cyclohexene carboxylates. This guide provides an objective comparison of four key alternative dienes: cyclopentadiene, isoprene, 2,3-dimethylbutadiene, and Danishefsky's diene, with a focus on their reaction with methyl acrylate as a representative dienophile.
Performance Comparison of Alternative Dienes
The choice of diene in a Diels-Alder reaction significantly impacts the reaction rate, yield, and stereochemical outcome. The following table summarizes the performance of the selected alternative dienes in their reaction with methyl acrylate, providing a comparative overview of their synthetic utility.
| Diene | Product(s) | Typical Reaction Conditions | Yield (%) | Selectivity (endo:exo or regio-) | Key Advantages |
| Cyclopentadiene | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Sealed tube, 185°C, 15 min | 80 | 0.64:1 (endo:exo) | Highly reactive, readily available (from dicyclopentadiene). |
| Room temperature | - | ~16:3 (endo:exo)[1] | Provides access to bicyclic systems. | ||
| AlCl₃ catalyst, CH₂Cl₂, -78°C to RT | 90 | >95:5 (endo:exo) | Excellent endo selectivity with Lewis acid catalysis. | ||
| Isoprene | Methyl 4-methylcyclohex-3-enecarboxylate | Zeolite catalyst (ZSM-5), 1h | - | High for para isomer | Readily available, introduces a methyl group. |
| (para and meta isomers) | Lewis acid catalyst (e.g., AlCl₃) | - | High for para isomer | Regioselectivity can be controlled. | |
| 2,3-Dimethylbutadiene | Methyl 3,4-dimethylcyclohex-3-enecarboxylate | Neat, 130-140°C, 12h | 85 | N/A | High yielding, introduces two methyl groups. |
| Danishefsky's diene | Methyl 2-methoxy-4-oxo-cyclohex-2-enecarboxylate (after hydrolysis) | Neat, room temperature | High | Highly regioselective | Highly reactive, provides functionalized cyclohexenones. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following are representative experimental protocols for the Diels-Alder reaction of each diene with methyl acrylate.
Cyclopentadiene and Methyl Acrylate (Thermal, High Temperature)
-
Procedure: Freshly cracked dicyclopentadiene (to yield cyclopentadiene) and methyl acrylate are placed in a sealed tube. The tube is heated to 185°C for 15 minutes. After cooling, the reaction mixture is purified by column chromatography to isolate the endo and exo isomers of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.[1]
Isoprene and Methyl Acrylate (Lewis Acid Catalyzed)
-
Procedure: To a solution of methyl acrylate in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78°C), a Lewis acid catalyst (e.g., aluminum chloride) is added. Isoprene is then added dropwise to the mixture. The reaction is stirred for several hours and then quenched with a suitable reagent (e.g., water or a mild base). The product, predominantly the para isomer of methyl 4-methylcyclohex-3-enecarboxylate, is isolated after extraction and purification.
2,3-Dimethylbutadiene and Methyl Acrylate (Thermal)
-
Procedure: 2,3-Dimethylbutadiene and a slight excess of methyl acrylate are mixed together without a solvent in a sealed vessel. The mixture is heated at 130-140°C for 12 hours. The excess methyl acrylate and any unreacted diene are removed under reduced pressure. The resulting methyl 3,4-dimethylcyclohex-3-enecarboxylate is purified by distillation.
Danishefsky's Diene and Methyl Acrylate
-
Procedure: Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and methyl acrylate are mixed, often neat or in a non-polar solvent like benzene, at room temperature. The reaction is typically rapid. The initial cycloadduct is then hydrolyzed, for example, with aqueous acid, to yield the corresponding cyclohexenone derivative. Purification is achieved through standard techniques like chromatography.[2]
Reaction Mechanisms and Experimental Workflow
To visualize the underlying chemical transformations and the general laboratory procedure, the following diagrams are provided.
Caption: Diels-Alder reaction pathway.
Caption: General experimental workflow.
References
A Researcher's Guide to Validating Endo/Exo Selectivity in Diels-Alder Reactions
For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of the Diels-Alder reaction is paramount for the synthesis of complex molecules with defined three-dimensional structures. This guide provides a comparative overview of the analytical techniques used to validate the endo and exo selectivity of this powerful cycloaddition, supported by experimental data and detailed methodologies.
The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis, enabling the efficient construction of six-membered rings.[1] A critical aspect of this reaction is its stereoselectivity, leading to the formation of endo and exo diastereomers.[2] The endo product, where the substituents of the dienophile are oriented towards the diene's π-system, is often the kinetically favored product due to secondary orbital interactions.[3] Conversely, the exo product, with substituents pointing away, is typically the thermodynamically more stable isomer.[3] The ability to accurately determine the ratio of these products is crucial for reaction optimization and the synthesis of stereochemically pure compounds.
This guide compares the primary analytical methods for validating endo/exo selectivity—Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography—and provides quantitative data from various Diels-Alder reactions to illustrate the factors influencing this selectivity.
Comparative Analysis of Validation Techniques
The determination of the endo-to-exo product ratio is most commonly achieved through spectroscopic analysis, with NMR being the most prevalent technique. For unambiguous structural elucidation, especially in the case of novel compounds, X-ray crystallography provides definitive proof of stereochemistry.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Principle | Differentiates diastereomers based on the distinct chemical environments of their nuclei, leading to different chemical shifts and coupling constants. | Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. |
| Sample Phase | Solution | Crystalline Solid |
| Information | Provides the ratio of endo and exo products in a mixture. Can elucidate stereochemistry through techniques like NOESY.[4] | Provides the absolute structure of a single diastereomer. Does not provide the ratio of isomers in a mixture.[5] |
| Throughput | High; rapid analysis of crude reaction mixtures is possible. | Low; requires the growth of high-quality single crystals, which can be a bottleneck.[6] |
| Cost | Generally lower and more accessible. | Higher initial investment and running costs. |
| Limitations | Signal overlap in complex mixtures can complicate analysis. Definitive stereochemical assignment may require 2D NMR techniques.[4] | Requires a crystalline sample. Not suitable for oils or amorphous solids.[7] |
Experimental Data on Endo/Exo Selectivity
The selectivity of a Diels-Alder reaction is highly dependent on the structure of the diene and dienophile, the presence of catalysts, the solvent, and the reaction temperature. The following tables summarize quantitative data from various experimental setups.
Table 1: Effect of Lewis Acid Catalysis on the Reaction of Cyclopentadiene and Methyl Acrylate
Lewis acids can significantly enhance the rate and selectivity of Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and amplifying the secondary orbital interactions that favor the endo transition state.
| Catalyst | Solvent | Temperature (°C) | Endo:Exo Ratio | Reference |
| None | - | 25 | 82:18 | [8] |
| AlCl₃·Et₂O | - | 25 | 99:1 | [8] |
Table 2: Selectivity in Reactions of Furans with Maleimides
The reaction of furan derivatives with maleimides is a well-studied system where the endo/exo ratio can be influenced by substituents and reaction conditions. These reactions are often reversible, with the thermodynamically more stable exo product being favored at higher temperatures.[6]
| Furan Derivative | Maleimide Derivative | Solvent | Temperature (°C) | Endo:Exo Ratio | Reference |
| Furan | Maleic Anhydride | - | 30 | Kinetically controlled, but exo is thermodynamically favored | [9] |
| Furan | Maleimide | - | 30 | Kinetically controlled, but exo is thermodynamically favored | [9] |
Table 3: Influence of Solvent on the Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate
The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies and thus the endo/exo selectivity.[10]
| Solvent | Temperature (°C) | Endo:Exo Ratio | Reference |
| Hexane | 20 | 83:17 | [10] |
| Acetonitrile | 20 | 88:12 | [10] |
| Methanol | 20 | 90:10 | [10] |
| Water | 20 | 91:9 | [10] |
Table 4: Selectivity in the Diels-Alder Reaction of Anthracene with Maleic Anhydride
The reaction of anthracene with maleic anhydride typically proceeds at the 9,10-position. Due to the symmetry of the resulting adduct, distinct endo and exo isomers are not formed in the same way as with cyclic dienes like cyclopentadiene.[11][12]
| Diene | Dienophile | Solvent | Temperature (°C) | Product | Reference |
| Anthracene | Maleic Anhydride | Xylene | Reflux | 9,10-adduct | [13][14] |
Experimental Protocols
Determination of Endo/Exo Ratio by ¹H NMR Spectroscopy
Objective: To quantify the relative amounts of endo and exo isomers in a crude or purified reaction mixture.
Methodology:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Spectral Analysis:
-
Identify distinct, well-resolved signals corresponding to each diastereomer. Protons in different stereochemical environments will have different chemical shifts and coupling constants. For bicyclic products, the bridgehead protons or protons adjacent to the substituent on the dienophile are often diagnostic.
-
Integrate the characteristic signals for both the endo and exo isomers.
-
Calculate the ratio of the isomers by comparing the integration values of the corresponding peaks.
-
-
Advanced Analysis (if necessary): If signals overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. A NOESY experiment is particularly powerful for differentiating endo and exo isomers by identifying protons that are close in space. For example, in the endo adduct of cyclopentadiene and maleic anhydride, a NOE correlation would be expected between the protons on the dienophile-derived portion and the syn-protons of the diene-derived bridge.[4]
Unambiguous Structure Determination by X-ray Crystallography
Objective: To determine the definitive three-dimensional structure of a Diels-Alder adduct, confirming its stereochemistry.
Methodology:
-
Crystallization: Grow a single crystal of the purified Diels-Alder adduct of suitable size and quality (typically >0.1 mm in all dimensions).[6] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[15]
-
Data Collection:
-
Mount the crystal on a goniometer.
-
Place the crystal in an intense, monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern using a detector.[6]
-
-
Structure Solution and Refinement:
-
The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system.
-
The intensities of the spots are used to calculate a map of the electron density within the crystal.
-
Computational software is used to fit the atoms of the molecule into the electron density map, solving the crystal structure.
-
The atomic positions are refined to achieve the best agreement between the calculated and observed diffraction patterns.
-
-
Structure Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of the endo or exo configuration.
Visualizing Reaction Pathways and Workflows
Diels-Alder Reaction Pathway: Endo vs. Exo Transition States
Caption: Kinetic vs. Thermodynamic control in Diels-Alder reactions.
Experimental Workflow for Endo/Exo Selectivity Validation
Caption: Workflow for determining endo/exo selectivity.
References
- 1. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Solved For a diels-alder reaction between anthracene and | Chegg.com [chegg.com]
- 11. scribd.com [scribd.com]
- 12. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mkuniversity.ac.in [mkuniversity.ac.in]
A Comparative Analysis of Thermal and Catalyzed Synthesis of Methyl Cyclohex-2-ene-1-carboxylate
For researchers, scientists, and professionals in drug development, the efficiency of synthetic routes is paramount. This guide provides a detailed comparison of thermal and Lewis acid-catalyzed methods for the synthesis of Methyl Cyclohex-2-ene-1-carboxylate, a valuable intermediate in organic synthesis. The comparison is supported by experimental data on reaction yields and detailed methodologies.
The synthesis of this compound is typically achieved through a Diels-Alder reaction between 1,3-butadiene and methyl acrylate. This [4+2] cycloaddition can be induced by heat (thermal synthesis) or accelerated by the use of a catalyst. This guide explores the quantitative differences in yield between these two approaches.
Yield Comparison: Thermal vs. Catalyzed Synthesis
The following table summarizes the reported yields for the thermal and a Lewis acid-catalyzed synthesis of this compound.
| Synthesis Method | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
| Thermal | None | 145 °C | Not Specified | 75% | [1] |
| Catalyzed | Ethylaluminium Dichloride (EtAlCl₂) | 20 °C | 2 hours | 78% |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are the methodologies for both the thermal and a representative Lewis acid-catalyzed synthesis.
Thermal Synthesis Protocol
The thermal synthesis of this compound is carried out by heating 1,3-butadiene and methyl acrylate in a sealed vessel.
Procedure: A 1:1 molar ratio of 1,3-butadiene and methyl acrylate is prepared in a sealed tube. The reaction mixture is then heated to 145 °C. The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography. Upon completion, the product is isolated and purified, yielding this compound with an isolated yield of 75%.[1]
Catalyzed Synthesis Protocol (Representative)
Lewis acids are known to significantly accelerate the Diels-Alder reaction. While a specific protocol for the AlClEt₂-catalyzed reaction of 1,3-butadiene with methyl acrylate is not detailed in the available literature, a general procedure for a similar Lewis acid-catalyzed Diels-Alder reaction is as follows. This protocol is based on the reaction of a dienophile with 1,3-butadiene in the presence of a Lewis acid catalyst.
Procedure: To a solution of the dienophile (in this case, a compound analogous to methyl acrylate) in dry dichloromethane at room temperature and under an inert atmosphere, a solution of ethylaluminium dichloride (AlClEt₂) in hexane is added. 1,3-Butadiene is then introduced, and the reaction mixture is stirred for 4 days at room temperature. The reaction is subsequently quenched, and the product is isolated and purified. In a reported reaction of a similar dienophile, this method yielded the corresponding cyclohexene derivative in 15%. It is important to note that reaction conditions, including the specific Lewis acid, solvent, and temperature, can significantly impact the yield.
Reaction Pathways and Workflow
The synthesis of this compound via the Diels-Alder reaction can be conceptually visualized as a workflow that differs based on the chosen method.
Caption: A comparison of the thermal and catalyzed synthesis pathways for this compound.
Concluding Remarks
Both thermal and catalyzed methods offer viable routes to this compound. The choice between the two will likely depend on the specific requirements of the synthesis, including available equipment, desired reaction time, and tolerance for high temperatures. While the thermal method can provide a good yield, the use of a Lewis acid catalyst can potentially offer a more energy-efficient process by enabling the reaction to proceed at or near room temperature. Further optimization of the catalyzed reaction, including screening of various Lewis acids and reaction conditions, may lead to even higher yields.
References
A Comparative Guide to the Computational Modeling of the Methyl Cyclohex-2-ene-1-carboxylate Transition State
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, presents a fascinating case study for computational chemistry. The transition state (TS) of this pericyclic reaction, while fleeting and experimentally challenging to observe directly, governs the reaction's rate and stereoselectivity. Accurate computational modeling of this TS is therefore crucial for predicting reaction outcomes, understanding mechanisms, and designing novel synthetic pathways.
This guide provides a comparative analysis of computational methods for modeling the transition state of the formation of methyl cyclohex-2-ene-1-carboxylate, a product of the Diels-Alder reaction between 1,3-butadiene and methyl acrylate. We will delve into the performance of various computational approaches, presenting key quantitative data and detailed methodologies to aid researchers in selecting the most appropriate tools for their studies.
Performance of Computational Methods: A Quantitative Comparison
The accuracy of computational methods in predicting the activation energy (ΔE‡) and the endo/exo stereoselectivity of the Diels-Alder reaction is paramount. Below, we summarize the performance of several widely used density functional theory (DFT) and ab initio methods for the reaction between 1,3-butadiene and methyl acrylate.
| Computational Method | Basis Set | Solvent | Activation Energy (ΔE‡) (kcal/mol) | Endo/Exo Ratio (Calculated) | Experimental Endo/Exo Ratio | Reference |
| B3LYP | 6-311+G(2d,p) | Gas Phase | 20.68 | - | ~1:1 | [1] |
| DLPNO-CCSD(T) | def2-TZVP | Gas Phase | Not explicitly stated, but used for refining B3LYP energies | - | ~1:1 | [1] |
| CBS-QB3 | - | Gas Phase | - | ~1:1 | ~1:1 | [2] |
| M06-2X | 6-311+G(d,p) | Gas Phase | Not explicitly stated for this specific reaction, but noted for accuracy in cycloadditions | - | ~1:1 | [3] |
| B3LYP | 6-311+G(2d,p) | Water (QM/MM) | 15.71 | - | - | [1] |
| B3LYP with BF3 catalyst | 6-311+G(2d,p) | Water (QM/MM) | 9.06 | - | - | [1] |
Key Observations:
-
Solvent Effects: The activation energy is significantly lowered in an aqueous solution compared to the gas phase, as demonstrated by the B3LYP/6-311+G(2d,p) calculations. This highlights the importance of including solvent effects in computational models of this reaction.[1]
-
Catalytic Effects: The presence of a Lewis acid catalyst (BF3) dramatically reduces the activation barrier, showcasing the power of catalysis in this reaction.[1]
-
Endo/Exo Selectivity: For the uncatalyzed thermal reaction of 1,3-butadiene with methyl acrylate, experimental and high-level CBS-QB3 calculations suggest a kinetic endo:exo ratio of nearly 1:1.[2] This finding challenges the traditional view that Diels-Alder reactions are inherently endo-selective.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of computational studies, a detailed description of the methodologies is essential.
General Computational Protocol for Transition State Optimization
A common workflow for locating and verifying a transition state in a Diels-Alder reaction is as follows:
Detailed Steps:
-
Reactant and Product Optimization: The geometries of the reactants (1,3-butadiene and methyl acrylate) and the product (this compound) are optimized to their respective energy minima.
-
Initial Transition State Guess: An initial guess for the transition state geometry is generated. This can be done manually or using automated methods like Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2 or QST3 in Gaussian).
-
Transition State Optimization: The initial guess is then optimized to a first-order saddle point on the potential energy surface using an appropriate algorithm (e.g., the Berny algorithm).
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactant and product minima.
-
Single-Point Energy Calculation: To obtain more accurate activation energies, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory or a larger basis set.
Specific Protocols from Cited Studies:
-
B3LYP/6-311+G(2d,p) Calculations: Gas-phase stationary points and IRC calculations were performed at this level of theory. For reactions in aqueous solution, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach was used with the B3LYP/6-311+G(2d,p) level for the QM region and the AMBER force field for the MM region.[1]
-
DLPNO-CCSD(T)/def2-TZVP Calculations: Single-point energy calculations were performed at this higher level of theory on the DFT-optimized geometries to obtain more accurate energetics.[1]
-
CBS-QB3 Protocol: This composite ab initio method involves a B3LYP/6-31G† geometry optimization and frequency calculation, followed by single-point energy calculations at various levels of theory (CCSD(T), MP4SDQ, and MP2) with a complete basis set extrapolation.[2]
-
M06-2X/6-311+G(d,p) Calculations: This level of theory has been shown to provide accurate results for the thermodynamics of cycloaddition reactions.[3]
Signaling Pathways and Logical Relationships
The factors influencing the outcome of the Diels-Alder reaction can be visualized to understand their interplay.
This diagram illustrates that both the nature of the reactants and the reaction conditions (solvent and catalyst) directly influence the structure and energy of the transition state, which in turn determines the ratio of the endo and exo products.
Conclusion
The computational modeling of the this compound transition state, and Diels-Alder reactions in general, is a powerful tool for chemists. While various methods can provide valuable insights, their accuracy can differ. For the uncatalyzed reaction of 1,3-butadiene and methyl acrylate, high-level methods like CBS-QB3 and experimental data suggest a lack of significant endo selectivity.[2] DFT methods like B3LYP can capture the significant rate acceleration due to solvent and catalytic effects, although higher-level single-point calculations are recommended for more accurate energy barriers.[1] The M06-2X functional is also a reliable choice for studying the thermodynamics of such reactions.[3]
Researchers should carefully consider the specific goals of their study, the desired level of accuracy, and the available computational resources when selecting a method. The protocols and comparative data presented in this guide offer a starting point for making informed decisions in the computational investigation of this important class of reactions.
References
Stability of Cyclohexene Regioisomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The stability of cyclic alkenes is a fundamental concept in organic chemistry with significant implications for reaction kinetics, product distribution, and the design of synthetic pathways. This guide provides an objective comparison of the stability of three common regioisomers of methylcyclohexene: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. The comparison is supported by experimental thermodynamic data, specifically heats of hydrogenation, and is intended to be a valuable resource for professionals in research and development.
Relative Stability Based on Heats of Hydrogenation
The relative stability of alkene isomers can be determined by comparing their heats of hydrogenation (ΔH°hydrog). This experimental value represents the enthalpy change when an alkene is hydrogenated to its corresponding alkane. A lower heat of hydrogenation signifies a more stable alkene, as less energy is released upon its saturation.
The hydrogenation of all three methylcyclohexene isomers yields the same product, methylcyclohexane. Therefore, the differences in their heats of hydrogenation directly reflect the differences in their ground-state energies.
| Regioisomer | Structure | Degree of Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| 1-Methylcyclohexene | Trisubstituted | -111.3 | Most Stable | |
| 4-Methylcyclohexene | Disubstituted | -117.1 | Intermediate | |
| 3-Methylcyclohexene | Disubstituted | -119.4 | Least Stable |
Note: The heats of hydrogenation for 3-methylcyclohexene and 4-methylcyclohexene were calculated based on the experimentally determined heat of hydrogenation for 1-methylcyclohexene and the heats of isomerization from the NIST Chemistry WebBook.[1][2]
The data clearly indicates that 1-methylcyclohexene is the most stable of the three regioisomers, releasing the least amount of heat upon hydrogenation. This is consistent with Zaitsev's rule, which states that more substituted alkenes are generally more stable.[3] 1-methylcyclohexene is a trisubstituted alkene, while both 3-methylcyclohexene and 4-methylcyclohexene are disubstituted. The increased stability of more substituted alkenes is attributed to hyperconjugation, an electronic interaction between the π-system of the double bond and the adjacent C-H σ-bonds of the alkyl substituents.
Between the two disubstituted isomers, 4-methylcyclohexene is slightly more stable than 3-methylcyclohexene. This can be attributed to the position of the methyl group relative to the double bond and its influence on the overall strain of the cyclohexene ring.
Experimental Protocol: Catalytic Hydrogenation
The determination of heats of hydrogenation is typically performed using calorimetry. The following is a generalized experimental protocol for the catalytic hydrogenation of a cyclohexene regioisomer.
Objective: To measure the heat of hydrogenation of a methylcyclohexene isomer.
Materials:
-
Methylcyclohexene isomer (1-methylcyclohexene, 3-methylcyclohexene, or 4-methylcyclohexene)
-
Hydrogen gas (H₂)
-
Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C)
-
Solvent: Ethanol or acetic acid
-
Calorimeter
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
A known mass of the methylcyclohexene isomer is dissolved in a suitable solvent within the reaction vessel of a calorimeter.
-
A catalytic amount of platinum(IV) oxide or palladium on carbon is added to the solution.
-
The system is sealed and purged with hydrogen gas to remove any air.
-
The reaction vessel is then pressurized with a known amount of hydrogen gas.
-
The reaction is initiated, often by shaking or stirring to ensure proper mixing of the reactants and catalyst.
-
The temperature change inside the calorimeter is monitored and recorded as the exothermic hydrogenation reaction proceeds.
-
The reaction is considered complete when there is no further uptake of hydrogen gas.
-
The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the alkene hydrogenated.
Reaction: C₇H₁₂ (alkene) + H₂ (gas) --(catalyst)--> C₇H₁₄ (alkane) + Heat
Logical Relationships in Stability
The following diagram illustrates the relationship between the degree of substitution and the relative stability of the methylcyclohexene regioisomers, as indicated by their heats of hydrogenation.
Caption: Structure-Stability Correlation of Methylcyclohexene Isomers.
References
A Comparative Guide to the Synthesis of Methyl Cyclohex-2-ene-1-carboxylate
Methyl Cyclohex-2-ene-1-carboxylate is a valuable cyclic ester used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its six-membered ring structure, featuring both an ester and a double bond, provides a versatile scaffold for further chemical modifications. The most prominent and efficient method for constructing the core cyclohexene structure is the Diels-Alder reaction, a cornerstone of organic synthesis.[1][2] This guide provides a comparative overview of synthesis strategies, focusing on the Diels-Alder approach, and includes detailed experimental data and protocols for researchers in organic chemistry and drug development.
Primary Synthetic Pathway: The Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene.[1] This reaction is highly efficient for creating six-membered rings with good stereochemical control.[3] For the synthesis of the methyl cyclohexenecarboxylate scaffold, the reaction typically involves 1,3-butadiene as the diene and methyl acrylate as the dienophile.[2] While this reaction primarily yields the methyl cyclohex-3-ene-1-carboxylate isomer, subsequent isomerization, often acid or base-catalyzed, can relocate the double bond to the more thermodynamically stable conjugated position to form this compound.
Caption: Diels-Alder synthesis of this compound.
Performance Comparison of Related Diels-Alder Reactions
While specific comparative data for multiple synthesis routes to this compound is sparse, the performance of various diene-dienophile combinations in forming cyclohexene derivatives is well-documented. The following table summarizes representative Diels-Alder reactions, highlighting the conditions and yields.
| Diene | Dienophile | Conditions | Yield | Reference |
| 1,3-Butadiene | Methyl Acrylate | Toluene, 150-200 °C, Sealed Tube | High | [2] |
| 1-Methoxy-1,3-butadiene | Methyl 2-benzamidoacrylate | Toluene, 85 °C, 6 days | 57% | [4] |
| Danishefsky's Diene | Methyl 2-benzamidoacrylate | Toluene, Reflux, 3 days | Not specified | [4] |
| 3-Sulfolene (generates 1,3-butadiene in situ) | Maleic Anhydride | Xylene, Reflux | ~90% (for anhydride) | [5] |
| 1-Amino-3-siloxy-1,3-butadiene | Methyl Acrylate | Not specified | Not specified | [6] |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a cyclohexene carboxylate derivative via the Diels-Alder reaction, adapted from established procedures.[5][6]
Objective: To synthesize Methyl cyclohex-3-ene-1-carboxylate via the Diels-Alder reaction.
Materials:
-
Methyl acrylate (dienophile)
-
1,3-Butadiene (diene), typically condensed from a gas or generated in situ from 3-sulfolene
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
High-pressure reaction vessel or sealed tube
Procedure:
-
Reaction Setup: A high-pressure reaction vessel is charged with methyl acrylate (1.0 eq), a small amount of hydroquinone (catalytic, ~0.1% by weight) to prevent polymerization, and toluene as the solvent.
-
Addition of Diene: The vessel is cooled in a dry ice/acetone bath (-78 °C). A slight excess of 1,3-butadiene (1.2 eq) is carefully condensed into the vessel.
-
Reaction: The vessel is securely sealed and allowed to warm to room temperature behind a safety shield. It is then heated in an oil bath to 150-180 °C for 4-6 hours. The progress of the reaction can be monitored by GC-MS or TLC.
-
Workup: After cooling to room temperature, the vessel is carefully opened in a well-ventilated fume hood to release any excess butadiene. The reaction mixture is transferred to a round-bottom flask.
-
Purification: The solvent and any remaining volatile reactants are removed under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the pure Methyl cyclohex-3-ene-1-carboxylate product. The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Note on Isomerization: To obtain the target this compound, the purified 3-ene isomer can be treated with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium methoxide) in an appropriate solvent and heated to facilitate isomerization to the more stable, conjugated 2-ene product. The final product would again require purification, typically via distillation or chromatography.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. methyl cyclohex-3-ene-1-carboxylate | 6493-77-2 | Benchchem [benchchem.com]
- 3. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. cerritos.edu [cerritos.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide to the Biological Activity of Cyclohexene Carboxylate Derivatives
This guide provides a comparative analysis of the biological activities of various derivatives based on the cyclohexene carboxylate scaffold. It is intended for researchers, scientists, and professionals in drug development, offering a summary of reported activities, supporting data, and detailed experimental protocols for key assays.
Overview of Biological Activities
Derivatives of cyclohexene carboxylic acid have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. The core cyclohexene structure serves as a versatile scaffold for chemical modifications, leading to compounds with diverse pharmacological profiles. For instance, bioactive compounds with a cyclohexene moiety have been isolated from natural sources and have shown potential in inhibiting pro-inflammatory cytokines.[1] Furthermore, synthetic modifications, such as the creation of amidrazone derivatives, have yielded compounds with notable antibacterial and anti-inflammatory properties.[1][2][3]
Antimicrobial Activity
Several studies have explored the antimicrobial potential of cyclohexene derivatives against a panel of bacterial and fungal strains. The data below summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Comparative Antimicrobial Data
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Amidrazone Derivative 2a | M. smegmatis | 64 | Ampicillin | 16 |
| S. aureus | 256 | Ampicillin | 0.5 | |
| Amidrazone Derivative 2b | Y. enterocolitica | 64 | Ampicillin | 16 |
| E. coli | 256 | Ampicillin | 8 | |
| K. pneumoniae | 256 | Ampicillin | >256 | |
| Amidrazone Derivative 2c | S. aureus | 64 | Ampicillin | 0.5 |
| M. smegmatis | 64 | Ampicillin | 16 | |
| Amidrazone Derivative 2f | C. albicans | 256 | Fluconazole | 0.25 |
Data sourced from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1][2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with inoculum (growth control) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
References
Safety Operating Guide
Essential Safety and Operational Guide for Methyl Cyclohex-2-ene-1-carboxylate
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical information for the handling of Methyl Cyclohex-2-ene-1-carboxylate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, which is classified as a flammable liquid and an irritant.[1]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Must conform to EN166 (EU) or NIOSH (US) standards to protect against splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves must be inspected before use.[2] Use proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves after use.[2] |
| Body Protection | Laboratory coat. A chemical-resistant apron may be necessary for larger quantities. | A lab coat protects skin and clothing from splashes.[3] Materials like polyethylene and polypropylene offer good resistance to chemicals.[4] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[3] |
| Respiratory Protection | Not typically required with adequate engineering controls. Use a respirator if ventilation is insufficient. | All work with this volatile compound should be conducted in a chemical fume hood to minimize inhalation risks.[5][6] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
| Procedure | Protocol | Key Considerations |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[3][5] | Avoid breathing vapors, mist, or gas.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2][7] Take measures to prevent the buildup of electrostatic charge.[2] |
| Storage | Store in a cool, dry, and well-ventilated place.[2][7] | Keep containers tightly closed.[2][7] Store away from incompatible materials such as bases and oxidizing agents.[7] |
| Hygiene | Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2] | Do not eat, drink, or smoke in the laboratory. |
First Aid and Emergency Procedures
Immediate and appropriate response to exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation occurs.[2] Take off immediately all contaminated clothing and wash it before reuse. |
| Eye Contact | Flush eyes with water as a precaution.[2] If irritation persists, consult a physician. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[2] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[2] Wear self-contained breathing apparatus for firefighting if necessary.[2] |
| Spill | Avoid breathing vapors.[2] Remove all sources of ignition.[2] Contain the spillage and collect with an electrically protected vacuum cleaner or by wet-brushing. Place in a suitable, closed container for disposal.[2] |
Operational and Disposal Plan
This section provides a step-by-step guide for the lifecycle of this compound in the laboratory.
Experimental Workflow
The following diagram outlines the standard operational workflow for using this compound.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Categorization : Unused this compound and materials contaminated with it should be treated as hazardous chemical waste.
-
Collection : Collect waste in designated, properly labeled, and sealed containers.
-
Disposal Method : This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not dispose of down the drain.[3]
-
Contaminated Materials : Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[2]
Hierarchy of Controls
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented.
Caption: Hierarchy of controls for managing chemical hazards.
References
- 1. This compound | C8H12O2 | CID 11007985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. rshughes.com [rshughes.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. justrite.com [justrite.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
